molecular formula C10H7NO2 B080063 8-Hydroxyquinoline-2-carbaldehyde CAS No. 14510-06-6

8-Hydroxyquinoline-2-carbaldehyde

Cat. No.: B080063
CAS No.: 14510-06-6
M. Wt: 173.17 g/mol
InChI Key: SLBPIHCMXPQAIQ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-2-carboxaldehyde (CAS: 14510-06-6) is a high-purity biochemical reagent with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . This compound serves as a critical building block in life science research, primarily valued for its metal-chelating properties and its role as a precursor for synthesizing more complex chemical probes and pharmaceutical intermediates . Its core research value lies in its application as a novel dual-functional fluorescent probe for the selective detection and recognition of Zn²⁺ and Cu²⁺ ions . This probe exhibits pronounced, naked-eye-discernible chromogenic signaling; the solution turns red with Cu²⁺ under sunlight and emits intense green fluorescence with Zn²⁺ under 365 nm UV light . The mechanism of action involves the compound functioning as an excellent bidentate ligand, where the 8-hydroxy and 2-carboxaldehyde groups coordinate with metal ions, leading to distinct optical changes . This makes it highly valuable in environmental monitoring and biochemical sensing. Furthermore, it is used in the synthesis of Schiff bases by reacting with primary amines, which expands its utility in developing compounds with antimicrobial and anticancer activities . The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-hydroxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPIHCMXPQAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344771
Record name 8-Hydroxyquinoline-2-carboxaldehyde
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14510-06-6
Record name 8-Hydroxyquinoline-2-carboxaldehyde
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Record name 8-Hydroxy-2-quinolinecarboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-Hydroxyquinoline-2-carbaldehyde (8HQC). 8HQC is a derivative of 8-hydroxyquinoline and serves as a critical building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring both a hydroxyl and an aldehyde group, allows it to act as an effective metal ion chelator, a property that underpins its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This document details the prevalent synthetic methodologies, thorough characterization data, and insights into its mechanism of action for professionals engaged in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for its identification and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO₂[1][3]
Molecular Weight 173.17 g/mol [1][3][4]
CAS Number 14510-06-6[1][3]
Appearance Yellow crystalline powder[5][6]
Melting Point 97-100 °C[5][7]
Solubility Soluble in DMSO[1]
Purity (HPLC) ≥98.0%[3][7]

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized this compound. The following tables summarize the characteristic spectroscopic data.

¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
10.25s1H-CHO[5][8]
9.87s1H-CHO[1]
8.45 (J = 8.5 Hz)d1HH-3[1]
8.35 (J = 8.5 Hz)d1HAromatic H[5][8]
8.18s1HAromatic H[5][8]
8.09 (J = 8.5 Hz)d1HAromatic H[5][8]
7.66 (t, J = 8.0 Hz)t1HAromatic H[5][8]
7.52–7.21m4HAromatic H[1]
7.46 (d, J = 8.2 Hz)d1HAromatic H[5][8]
7.31 (d, J = 7.7 Hz)d1HAromatic H[5][8]
5.21s1H-OH[1]

Infrared (IR) Spectroscopic Data (KBr)

Wavenumber (cm⁻¹)AssignmentReference(s)
3250O-H stretch[1]
1685C=O stretch[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Oxidation

The most common and well-documented method for the synthesis of this compound is the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂)[1][8].

Materials:

  • 2-methylquinolin-8-ol

  • Selenium dioxide (SeO₂)

  • 1,4-dioxane

  • Water

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 8-hydroxy-2-methylquinoline (e.g., 4 g, 25 mmol), selenium dioxide (e.g., 3.5 g, 31 mmol), water (3 mL), and 1,4-dioxane or 1,4-diethylene glycol (300 mL) is prepared in a round-bottom flask.[8]

  • The reaction mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal by-products.[5][8]

  • The filtrate is then evaporated under reduced pressure to yield the crude product.[8]

  • The resulting solid is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v) as the eluent.[5][8]

  • The fractions containing the pure product are collected and the solvent is evaporated to afford this compound as yellow needle-like crystals. A yield of approximately 90% can be expected.[8]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the product.

  • Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizing Key Processes

The following diagrams illustrate the synthesis pathway, a typical characterization workflow, and a conceptual representation of its biological activity.

Synthesis_Pathway 2-methylquinolin-8-ol 2-methylquinolin-8-ol SeO2_Dioxane_H2O SeO₂ Dioxane, H₂O 80°C, 24h 2-methylquinolin-8-ol->SeO2_Dioxane_H2O This compound This compound SeO2_Dioxane_H2O->this compound

Synthesis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 8HQC Purification->Pure_Product NMR ¹H NMR Pure_Product->NMR Structural Elucidation IR IR Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry Pure_Product->MS Molecular Weight Confirmation

Workflow for characterization of 8HQC.

Biological Activity and Mechanism of Action

This compound's biological activity is largely attributed to its ability to chelate metal ions.[1] The hydroxyl and aldehyde groups form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.[1] This chelating property is central to its potential as an anticancer, antimicrobial, and neuroprotective agent.[1][2] For instance, in cancer cells, it can induce apoptosis through mechanisms involving metal ion chelation.[1] As an iron chelator, it also shows promise in neuroprotective applications, particularly in conditions associated with metal ion dysregulation like Alzheimer's disease.[1]

Signaling_Pathway 8HQC 8-Hydroxyquinoline- 2-carbaldehyde Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺, Zn²⁺) 8HQC->Metal_Chelation Metalloenzyme_Inhibition Metalloenzyme Inhibition Metal_Chelation->Metalloenzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation Neuroprotection Neuroprotection Metal_Chelation->Neuroprotection Iron Chelation Apoptosis Apoptosis Metalloenzyme_Inhibition->Apoptosis ROS_Generation->Apoptosis

Mechanism of 8HQC's biological activity.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbaldehyde is a significant heterocyclic compound widely utilized as a precursor in the synthesis of various Schiff bases, metal complexes, and biologically active molecules. Its unique structure, featuring a quinoline core with hydroxyl and aldehyde functional groups, imparts valuable chelating and reactive properties. Despite its extensive use, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. This guide provides a comprehensive overview of its molecular geometry based on theoretical calculations and discusses the experimental methodologies relevant to its structural analysis.

Molecular Structure and Geometry

While experimental crystallographic data for this compound is not available in the crystallographic databases, its molecular geometry can be reliably predicted and analyzed through computational methods such as Density Functional Theory (DFT). DFT calculations provide insights into bond lengths, bond angles, and the overall conformation of the molecule.

A theoretical study on the related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, utilized DFT calculations to determine its optimized geometry, and similar computational approaches are applicable to the parent compound.[1] These studies, along with general principles of organic chemistry, suggest a planar quinoline ring system. The presence of an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring is a key feature of the 8-hydroxyquinoline scaffold.

The molecular structure of this compound is depicted in the diagram below, illustrating the connectivity of the atoms.

Caption: Molecular structure of this compound.

Predicted Bond Lengths and Angles

Based on DFT calculations of similar 8-hydroxyquinoline derivatives, the following table summarizes the expected ranges for key bond lengths and angles in this compound. These values are theoretical and await experimental verification.

Bond Predicted Length (Å) Angle Predicted Angle (°)
C-C (Aromatic)1.37 - 1.42C-C-C (Aromatic)118 - 122
C-N (Ring)1.33 - 1.38C-N-C (Ring)117 - 120
C-O (Hydroxyl)~1.36C-C-O (Hydroxyl)~120
C=O (Aldehyde)~1.22C-C=O (Aldehyde)~124
C-H (Aromatic)~1.08H-C=O (Aldehyde)~116
C-C (Aldehyde)~1.48

Experimental Protocols for Structural Elucidation

Although a specific crystal structure is not available, the following experimental protocols are standard for determining the crystal and molecular structure of organic compounds like this compound.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow:

X-ray_Crystallography_Workflow A Crystal Growth B Crystal Selection and Mounting A->B High-quality single crystal C Data Collection (X-ray Diffractometer) B->C Mounted crystal D Data Processing and Reduction C->D Diffraction data E Structure Solution D->E Processed data F Structure Refinement E->F Initial structural model G Validation and Analysis (CIF file) F->G Refined crystal structure

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, chloroform, or a mixture).

  • Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model. The model is refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Spectroscopic Methods

Spectroscopic techniques provide complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present, such as the O-H stretch of the hydroxyl group and the C=O stretch of the aldehyde.

Synthesis of this compound

The synthesis of this compound is a key aspect of its chemistry. The diagram below illustrates a common synthetic pathway.

Synthesis_Pathway Reactant 8-Methyl-2-quinolinol Product This compound Reactant->Product Oxidation Reagent Oxidizing Agent (e.g., SeO2) Reagent->Product

Caption: A common synthetic route to this compound.

Conclusion

While the precise crystal structure of this compound remains to be experimentally determined, computational studies provide a reliable model of its molecular geometry. This guide has summarized the expected structural features and outlined the standard experimental protocols for its definitive characterization. The provided information is valuable for researchers working with this versatile compound in drug design, materials science, and coordination chemistry. Further investigation through single-crystal X-ray diffraction is encouraged to provide a complete and experimentally validated understanding of its solid-state structure.

References

A Technical Guide to the Theoretical and Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of advanced materials and biologically active molecules. Its unique structure, featuring a hydroxyl group at the 8-position and a carbaldehyde group at the 2-position, imparts significant metal-chelating properties and a rich chemical reactivity. This technical guide provides an in-depth exploration of the theoretical and computational studies of 8-HQ-2-CHO, targeting researchers, scientists, and professionals in drug development. It covers synthetic protocols, detailed spectroscopic analysis, and a range of computational methodologies including Density Functional Theory (DFT) and molecular docking. The document summarizes key quantitative data in structured tables and employs visualizations to elucidate complex workflows and molecular interactions, offering a comprehensive resource for understanding and utilizing this important molecule.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and materials science due to their extensive biological activities and chemical properties.[1][2] The 8-HQ framework consists of a pyridine ring fused to a phenol, a structure that confers potent metal-chelating capabilities through the nitrogen atom and the adjacent hydroxyl group.[1] This ability to bind a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺, is central to many of its applications.[1][3]

Among its many derivatives, this compound stands out due to the reactive aldehyde group at the C2 position. This functional group not only enhances its chemical reactivity but also serves as a critical handle for synthesizing more complex molecules, such as Schiff bases, fluorescent probes, and potential therapeutic agents.[3][4] The compound is a key building block in the development of novel antimicrobial agents, anticancer therapeutics, and metal-protein attenuating compounds (MPACs) for treating neurodegenerative disorders like Alzheimer's disease.[3][5][6] Computational and theoretical studies are indispensable for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the rational design of new functional molecules.

Synthesis and Spectroscopic Characterization

The synthesis and characterization of this compound are foundational steps for its application in further research.

Experimental Protocol: Synthesis

The most common and well-documented method for synthesizing this compound is through the selective oxidation of 2-methylquinolin-8-ol.[3][4]

General Procedure:

  • A mixture of 8-hydroxy-2-methylquinoline (e.g., 4 g, 25 mmol), selenium dioxide (e.g., 3.5 g, 31 mmol), water (3 mL), and 1,4-dioxane or a similar solvent (300 mL) is prepared in a reaction vessel.[4]

  • The mixture is stirred at an elevated temperature (e.g., 80 °C) under a nitrogen atmosphere for approximately 24 hours.[4]

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.[4]

  • The solvent in the filtrate is removed under reduced pressure (evaporated).[4]

  • The resulting crude solid is purified using silica gel column chromatography, typically with a solvent system like petroleum ether: ethyl acetate (95:5, v/v).[4]

  • The final product is isolated as pure yellow, needle-like crystals.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy The proton nuclear magnetic resonance spectrum provides definitive structural information.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment Reference
10.25singlet-1H (-CHO)[4]
8.35doublet8.51H (aromatic)[4]
8.18singlet-1H (aromatic)[4]
8.09doublet8.51H (aromatic)[4]
7.66triplet8.01H (aromatic)[4]
7.46doublet8.21H (aromatic)[4]
7.31doublet7.71H (aromatic)[4]
Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy Vibrational spectroscopy identifies key functional groups. The table below compares experimental data for related compounds with theoretical predictions, which are typically scaled to better match experimental values.[5][7]

Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical (Scaled) Frequency (cm⁻¹) Description Reference
ν(O-H)~3300-3500~3400O-H stretching, often broad[5]
ν(N-H)3173-N-H stretching (in hydrazone derivatives)[5]
ν(C=O)1656 - 16751714C=O aldehyde/ketone stretching[5][8]
ν(C=N)~1604-C=N imine stretching (in derivatives)[5]

Computational Methodologies

Computational chemistry provides profound insights into the molecular properties of 8-HQ-2-CHO that are often difficult to probe experimentally.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[9][10]

Typical Workflow:

  • Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This is commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p).[7][11]

  • Frequency Calculations: These calculations are performed on the optimized geometry to confirm it is a true energy minimum and to predict theoretical vibrational spectra (IR and Raman).[12] A scaling factor (e.g., 0.961) is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies.[7]

  • Property Calculations: Further analyses are conducted to determine electronic properties, including:

    • Frontier Molecular Orbitals (HOMO/LUMO): To assess chemical reactivity.[10]

    • Natural Bond Orbital (NBO): To analyze charge distribution and intramolecular interactions.[9][10]

    • Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.[9]

  • Solvent Effects: The influence of different solvents on the molecule's properties can be simulated using models like the Polarizable Continuum Model (PCM).[9][11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (protein receptor). It is essential in drug discovery for screening potential inhibitors.[13]

G cluster_workflow Molecular Docking Workflow P_Prep 1. Protein Preparation (PDB structure, add hydrogens, remove water) Grid 3. Grid Generation (Define active site on the protein) P_Prep->Grid L_Prep 2. Ligand Preparation (8-HQ-2-CHO derivative, generate 3D conformers, assign charges) Dock 4. Docking Simulation (Flexible ligand into rigid/flexible receptor) L_Prep->Dock Grid->Dock Analysis 5. Analysis & Scoring (Evaluate binding poses, calculate binding energy) Dock->Analysis

A typical workflow for molecular docking studies.

Theoretical and Computational Results

DFT calculations provide a wealth of quantitative data regarding the structure and reactivity of 8-HQ-2-CHO.

Molecular Geometry

Optimized geometric parameters define the molecule's three-dimensional structure. The following table presents representative calculated values for the 8-hydroxyquinoline scaffold.

Parameter Bond/Angle Calculated Value Method
Bond LengthC=O~1.22 ÅB3LYP/6-31G
Bond LengthC-O (hydroxyl)~1.36 ÅB3LYP/6-31G
Bond LengthC-N (pyridine)~1.32 - 1.38 ÅB3LYP/6-31G
Bond AngleC-C-O (aldehyde)~124°B3LYP/6-31G
Dihedral AngleC-C-C=O~180° (planar)B3LYP/6-31G*
Note: Values are derived from DFT studies on closely related 8-hydroxyquinoline derivatives and serve as representative estimates.[12]
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10][14]

The concept of HOMO-LUMO energy gap.

Calculated Electronic Properties:

Parameter Description Typical Value (eV) Reference
E_HOMO Energy of the highest occupied orbital -6.0 to -6.5 [10][15]
E_LUMO Energy of the lowest unoccupied orbital -1.5 to -2.0 [10][15]
ΔE (Gap) E_LUMO - E_HOMO ~4.0 to 5.0 [10]

Note: Values are representative for the 8-HQ scaffold and can vary with substituents and computational methods.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 8-HQ-2-CHO, MEP analysis typically shows negative potential around the phenolic oxygen and pyridine nitrogen, highlighting them as key sites for metal chelation and hydrogen bonding.[9]

Applications in Drug Development

The unique properties of 8-HQ-2-CHO make it and its derivatives highly valuable in drug discovery.

Metal Chelation: The primary mechanism of action for many 8-HQ derivatives is their ability to chelate essential metal ions, thereby disrupting metalloenzyme function in pathogens or modulating metal-induced protein aggregation in neurodegenerative diseases.[3] The nitrogen of the quinoline ring and the oxygen of the 8-hydroxyl group form a stable five-membered ring with metal ions.[1]

Metal chelation mechanism of 8-HQ-2-CHO.

Antimicrobial and Anticancer Activity: 8-HQ-2-CHO is a precursor for compounds with significant antimicrobial activity against various strains of bacteria, including resistant ones.[6][16] Its derivatives have also been investigated for anticancer properties, often linked to their ability to induce oxidative stress or inhibit key enzymes in cancer cells.[3]

Neurodegenerative Diseases: Derivatives such as 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) are designed as Metal-Protein Attenuating Compounds (MPACs).[5] These molecules can cross the blood-brain barrier and competitively bind to metal ions like copper and zinc, preventing them from promoting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[5]

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its versatile chemistry and potent biological activities. Theoretical and computational studies, particularly DFT and molecular docking, have proven to be invaluable tools for elucidating its structural, electronic, and reactive properties. These computational insights provide a rational basis for its use as a scaffold in designing novel therapeutics and functional materials. The synergy between experimental synthesis, spectroscopic characterization, and in-silico analysis continues to drive innovation, solidifying the role of 8-HQ-2-CHO as a cornerstone in modern chemical and pharmaceutical research.

References

Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 8-Hydroxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering critical data and detailed experimental protocols to inform formulation development, analytical method design, and stability studies.

Executive Summary

This compound is a versatile heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective application. This guide summarizes the available quantitative and qualitative data, provides detailed methodologies for its characterization, and presents visual workflows to aid in experimental design.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. While comprehensive quantitative data for this compound across a wide range of solvents is not extensively documented in publicly available literature, the following tables provide known values and qualitative information derived from its parent compound, 8-hydroxyquinoline.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (M)Notes
Dimethyl Sulfoxide (DMSO)100[1][2]0.577[1]Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution.[1]

Table 2: Qualitative Solubility of this compound and its Parent Compound (8-Hydroxyquinoline)

SolventThis compound8-Hydroxyquinoline (Parent Compound)
WaterPoorly soluble (inferred)Insoluble/Sparingly soluble[3][4]
EthanolSoluble (inferred)Freely soluble[3][4]
MethanolSoluble (inferred)Soluble[4]
AcetoneSoluble (inferred)Freely soluble[3]
ChloroformSoluble (inferred)Freely soluble[3]
BenzeneSoluble (inferred)Freely soluble[3]
EtherPoorly soluble (inferred)Insoluble[3]
Aqueous Mineral AcidsSoluble (inferred)Freely soluble[3]

Note: The qualitative solubility for this compound is inferred from the known solubility of its parent compound, 8-hydroxyquinoline, and is provided as a general guideline.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and the reliability of experimental results. The following sections detail its known stability characteristics.

Solution Stability

Stock solutions of this compound in DMSO have demonstrated good stability under specific storage conditions.

Table 3: Stability of this compound in DMSO Stock Solution

Storage TemperatureStorage PeriodRecommendations
-80°C6 months[1]Seal from moisture.[1]
-20°C1 month[1]Seal from moisture.[1]
Factors Affecting Stability

Several factors can influence the degradation of this compound.

  • pH: The solubility of the parent compound, 8-hydroxyquinoline, is pH-dependent, suggesting that the stability of the title compound may also be influenced by pH.[4]

  • Light: 8-hydroxyquinoline is known to be light-sensitive and can darken upon exposure.[3] It is therefore recommended to protect this compound and its solutions from light.

  • Temperature: While specific data on the thermal degradation of the solid compound is limited, it is a common practice to store it in a cool and dark place.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the saturation solubility of the compound.

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, various organic solvents) to the vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the sample in mg/mL or µM.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.

    • Filtration/Centrifugation: Filter the solution through a filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Stability Indicating HPLC Method for Stability Studies

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5] A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.

Visualizations

The following diagrams illustrate the experimental workflows and key relationships described in this guide.

experimental_workflow_solubility Experimental Workflow for Solubility Determination cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess solid thermo_add_solvent Add solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h) thermo_add_solvent->thermo_equilibrate thermo_separate Separate solid/liquid thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration thermo_separate->thermo_quantify thermo_result Equilibrium Solubility thermo_quantify->thermo_result kinetic_start Prepare DMSO stock kinetic_add_buffer Add to aqueous buffer kinetic_start->kinetic_add_buffer kinetic_incubate Incubate (1-2h) kinetic_add_buffer->kinetic_incubate kinetic_separate Separate/Detect precipitate kinetic_incubate->kinetic_separate kinetic_quantify Quantify concentration kinetic_separate->kinetic_quantify kinetic_result Kinetic Solubility kinetic_quantify->kinetic_result stability_factors Factors Affecting Stability of this compound cluster_stress_factors Stress Factors compound This compound degradation Degradation Products compound->degradation leads to pH pH pH->degradation light Light light->degradation temperature Temperature temperature->degradation oxidation Oxidizing Agents oxidation->degradation

References

The Synthetic Landscape of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including potent anticancer and antimicrobial properties. At the heart of many of these bioactive molecules lies 8-hydroxyquinoline-2-carbaldehyde, a key intermediate that opens the door to a vast array of chemical modifications. This technical guide provides an in-depth literature review of the synthesis of this compound and its principal derivatives, focusing on detailed experimental protocols, quantitative data, and the underlying signaling pathways affected by these compounds.

Synthesis of this compound: The Foundational Step

The most prevalent and efficient method for the synthesis of this compound is the selective oxidation of the methyl group of 2-methyl-8-hydroxyquinoline. Selenium dioxide (SeO₂) in a dioxane/water mixture is the reagent of choice for this transformation.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methyl-8-hydroxyquinoline

A solution of 2-methyl-8-hydroxyquinoline (1.0 equivalent) in a mixture of dioxane and water is treated with selenium dioxide (1.1-1.5 equivalents). The reaction mixture is then heated to reflux for a period of 4 to 24 hours. After completion, the reaction is cooled, and the precipitated selenium is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.[1]

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Methyl-8-hydroxyquinoline1.0 eqReflux (approx. 101)2474.5[1]
Selenium Dioxide1.2 eq
Dioxane/Water50:1 (v/v)
2-Methyl-8-hydroxyquinoline1.0 eq802038
Selenium Dioxide1.5 eq
Dioxane-

Synthesis of Key Derivatives

This compound serves as a versatile precursor for the synthesis of a multitude of derivatives, most notably Schiff bases and hydrazones, which often exhibit enhanced biological activity.

Schiff Base Derivatives

The condensation reaction between this compound and a primary amine readily forms a Schiff base (imine). This reaction is typically carried out in a suitable solvent like ethanol or methanol and can be catalyzed by a few drops of acid.

To a solution of this compound (1.0 equivalent) in ethanol, the respective primary amine (1.0-1.1 equivalents) is added. The mixture is then refluxed for 2-6 hours. Upon cooling, the Schiff base derivative often precipitates out of the solution and can be collected by filtration. If necessary, the product can be further purified by recrystallization.

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Various primary aminesEthanolReflux2-651-89[2][3]
Hydrazone Derivatives

Similarly, hydrazone derivatives are synthesized through the condensation of this compound with a hydrazine derivative. These reactions are also typically performed in an alcoholic solvent.

This compound (1.0 equivalent) is dissolved in ethanol, and a solution of the desired hydrazine derivative (1.0 equivalent) in ethanol is added. A catalytic amount of acetic acid is often added, and the mixture is refluxed for 30 minutes to 4 hours. The resulting hydrazone derivative can be isolated by filtration upon cooling and purified by recrystallization.[4]

Hydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Various hydrazidesEthanolReflux0.5-4Moderate to excellent[4]

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities, with their anticancer properties being of particular interest. The mechanism of action often involves the chelation of metal ions, leading to the induction of cellular stress and the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that certain quinoline derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][6]

apoptosis_pathway 8-HQ-2-CHO_Derivative 8-Hydroxyquinoline-2- carbaldehyde Derivative Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) 8-HQ-2-CHO_Derivative->Death_Receptors activates Mitochondria Mitochondria 8-HQ-2-CHO_Derivative->Mitochondria induces stress Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis induction by this compound derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have indicated that 8-hydroxyquinoline derivatives can inhibit this pathway, leading to decreased cancer cell viability. These compounds may exert their effects by interfering with the phosphorylation cascade at various points, ultimately leading to the downregulation of pro-survival signals.[7][8][9]

pi3k_akt_mtor_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation 8-HQ-2-CHO_Derivative 8-Hydroxyquinoline-2- carbaldehyde Derivative 8-HQ-2-CHO_Derivative->PI3K 8-HQ-2-CHO_Derivative->Akt 8-HQ-2-CHO_Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are also crucial in regulating cell fate. While often associated with cell survival, sustained activation of the ERK and JNK pathways can promote apoptosis in response to cellular stress. Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the activation of ERK and JNK signaling.[10][11]

mapk_erk_pathway Cellular_Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK) Cellular_Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK/JNK) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis 8-HQ-2-CHO_Derivative 8-Hydroxyquinoline-2- carbaldehyde Derivative 8-HQ-2-CHO_Derivative->MAPKKK activates

References

8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-C) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. As a derivative of 8-hydroxyquinoline (8-HQ), it possesses a unique structural framework that enables it to act as a potent bidentate chelating agent for various metal ions. This metal chelation is central to its diverse biological activities, which span anticancer, antimicrobial, and neuroprotective domains. The aldehyde group at the 2-position not only enhances its biological activity but also serves as a critical synthetic handle for the development of novel derivatives, such as Schiff bases and hydrazones, with improved therapeutic profiles. This document provides an in-depth analysis of the biological activities of 8-HQ-2-C, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing associated pathways to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological effects of this compound is its ability to function as a bidentate ligand, forming stable complexes with various metal ions.[1] The hydroxyl group at the C-8 position and the carboxaldehyde group at the C-2 position coordinate with metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1] This chelation modulates the activity of metalloenzymes and other metal-dependent biological processes, which is crucial for its therapeutic effects.[1] By sequestering and transporting metal ions, 8-HQ-2-C and its derivatives can disrupt cellular homeostasis in pathogenic cells, leading to a range of downstream effects including the generation of reactive oxygen species (ROS), inhibition of critical enzymes, and induction of apoptosis.[1][2]

Figure 1: Metal Chelation by this compound.

Therapeutic Applications and Biological Activities

Anticancer Activity

8-HQ-2-C and its derivatives have demonstrated significant potential as anticancer agents.[1][3] The compound itself has shown remarkable cytotoxicity against various human tumor cell lines.[3] Its anticancer efficacy is often enhanced when complexed with metal ions, particularly copper. These complexes are believed to function as ionophores, transporting copper into cancer cells and disrupting their redox balance, leading to oxidative stress and apoptosis.[1]

Key Findings:

  • In Vitro Cytotoxicity: 8-HQ-2-C exhibited potent in vitro cytotoxicity against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B), with an MTS₅₀ value of 6.25±0.034 μg/mL.[3] It also showed activity against MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1 cell lines.[3]

  • In Vivo Efficacy: In a tumor xenograft model using athymic nude mice, intraperitoneal administration of 8-HQ-2-C at a dose of 10 mg/kg/day for 9 days completely abolished the growth of subcutaneous Hep3B tumors without observable toxicity to vital organs.[3]

  • Copper Complexes: Copper complexes of 8-HQ-2-C derivatives, such as those with thiosemicarbazide (CuHQTS), show strong anticancer activity against cisplatin-resistant prostate cancer cells.[4] These complexes suppress tumor growth in vivo by inhibiting cell proliferation.[4]

  • Mechanism: The anticancer action involves inducing apoptosis and cell cycle arrest.[5][6] Copper complexes, in particular, enhance the generation of reactive oxygen species (ROS), contributing to their cytotoxicity.[1]

Table 1: Anticancer Activity of this compound and its Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
This compound Hep3B (Hepatocellular Carcinoma) MTS₅₀ 6.25 ± 0.034 µg/mL [3]
This compound MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 MTS₅₀ 12.5–25 µg/mL [3]
This compound NIH3T3 (Non-tumor) MTS₅₀ 7.00 ± 0.051 µg/mL [3]
Copper(II) complexes of 8-HQ hydrazones A-375 (Melanoma), A-549 (Lung) IC₅₀ Low micromolar range [6]

| CuHQTS (Copper complex) | Luc-PC3 (Prostate Cancer) | In vivo | Suppressed tumor growth |[4] |

Anticancer_Mechanism Proposed Anticancer Mechanism of 8-HQ-2-C Metal Complexes Compound 8-HQ-2-C Copper Complex Membrane Cancer Cell Membrane Compound->Membrane Cellular Uptake (Ionophore activity) ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Dysfunction Stress->Mito Apoptosis Apoptosis Stress->Apoptosis Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Proposed Anticancer Signaling Pathway.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its broad-spectrum antimicrobial properties, and 8-HQ-2-C is no exception.[1][7][8] Its activity against bacteria and fungi is also linked to its metal chelating ability, which can disrupt essential microbial enzymes that depend on metal cofactors.[9] Derivatives formed via the aldehyde group, such as Schiff bases, often exhibit enhanced antimicrobial potency.[1][10]

Key Findings:

  • Broad Spectrum: 8-HQ and its derivatives are active against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][11][12]

  • Mechanism: The antimicrobial action is attributed to the chelation of metal ions essential for microbial survival and the inhibition of key enzymes.[2][9]

  • Derivative Potency: Synthesized derivatives have shown remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G.[10] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline, a related compound, showed high inhibitory potential against M. tuberculosis and S. aureus with MIC values in the low micromolar range.[13]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound/Derivative Microorganism Activity Metric Value (µM) Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline M. tuberculosis MIC 0.1 [13]
5,7-Dichloro-8-hydroxy-2-methylquinoline M. smegmatis MIC 1.56 [13]
5,7-Dichloro-8-hydroxy-2-methylquinoline S. aureus (MSSA) MIC 2.2 [13]
5,7-Dichloro-8-hydroxy-2-methylquinoline S. aureus (MRSA) MIC 1.1 [13]

| 8-O-prenyl derivative (QD-12) | S. aureus (MRSA Biofilm) | MIC | 12.5 |[13] |

Neuroprotective Effects

Metal ion dysregulation is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][14] 8-HQ-2-C and its derivatives, acting as metal chelators, have emerged as promising neuroprotective agents.[1] They can cross the blood-brain barrier, sequester excess metal ions (like Cu²⁺ and Zn²⁺) that promote the aggregation of amyloid-β plaques, and mitigate oxidative stress.[1][15][16]

Key Findings:

  • Metal Protein Attenuating Compounds (MPACs): Derivatives like 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) can block the interaction of zinc and copper ions with amyloid-β in vitro.[16]

  • Enzyme Inhibition: A nitrone derivative of 8-HQ-2-C (QN 19) was found to be a potent inhibitor of human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), enzymes implicated in the progression of Alzheimer's disease.[15][17][18]

  • Neurogenesis: One derivative, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ), was shown to stimulate neural stem cell proliferation and enhance neurite outgrowth by modulating ROS signaling through the NADPH oxidase (Nox) enzyme family.[19]

  • In Vivo Neuroprotection: The nitrone derivative QN 19 showed neuroprotective properties in a 6-hydroxydopamine cell model of Parkinson's disease and reduced amyloid plaque load in a transgenic mouse model of Alzheimer's disease.[15][17]

Table 3: Neuroprotective Activity of this compound Derivatives

Derivative Target/Model Activity Metric Value Reference
QN 19 (Nitrone derivative) Human Butyrylcholinesterase (hBChE) IC₅₀ 1.06 ± 0.31 nmol/L [15][17][18]
QN 19 (Nitrone derivative) Human Monoamine Oxidase B (hMAO-B) IC₅₀ 4.46 ± 0.18 µmol/L [15][17][18]
This compound Human Butyrylcholinesterase (hBChE) IC₅₀ 5.26 ± 0.17 µmol/L [18]

| INHHQ (Hydrazone derivative) | Amyloid-β aggregation (in vitro) | - | Blocks Zn²⁺ and Cu²⁺ interactions |[16] |

Neuroprotective_Mechanism Neuroprotective Mechanism in Alzheimer's Disease Metals Excess Metal Ions (Cu²⁺, Zn²⁺) Aggregation Aβ Aggregation & Plaque Formation Metals->Aggregation ROS Oxidative Stress (ROS Generation) Metals->ROS Abeta Amyloid-β (Aβ) Monomers Abeta->Aggregation Damage Neuronal Damage Aggregation->Damage ROS->Damage HQ_Derivative 8-HQ-2-C Derivative (e.g., INHHQ) BBB Blood-Brain Barrier HQ_Derivative->BBB Crosses Chelation Metal Chelation Chelation->Metals Sequesters Chelation->Aggregation Inhibits Chelation->ROS Reduces BBB->Chelation

Figure 3: Proposed Neuroprotective Mechanism of 8-HQ-2-C Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for synthesizing the title compound involves the oxidation of 2-methylquinolin-8-ol.[1]

  • Reactants: 2-methylquinolin-8-ol, Selenium Dioxide (SeO₂), Dioxane (solvent).

  • Procedure:

    • Dissolve 2-methylquinolin-8-ol in dioxane in a round-bottom flask.

    • Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for approximately 24 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[20]

    • After completion, cool the reaction mixture to room temperature.[20]

    • Filter the mixture to remove the selenium byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Synthesis of Schiff Base Derivatives

The aldehyde group at the 2-position is readily condensed with primary amines to form Schiff bases, expanding the compound's therapeutic utility.[1]

  • Reactants: this compound, a primary amine (e.g., thiosemicarbazide, substituted anilines), Ethanol (solvent).

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an equimolar amount of the desired primary amine to the solution.

    • Add a few drops of a catalyst, such as glacial acetic acid, if necessary.

    • Reflux the mixture for several hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture. The Schiff base product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[21]

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, 8-HQ-2-C or derivative stock solution (in DMSO), MTT solution (5 mg/mL), solubilization buffer (e.g., DMSO or acidic isopropanol).[20][21]

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[20][21]

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[20]

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[20]

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[20]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow General Workflow for Drug Evaluation cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation Synthesis Synthesis of 8-HQ-2-C & Derivatives Purify Purification & Characterization (NMR, MS, IR) Synthesis->Purify Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purify->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purify->Antimicrobial Neuro Neuroprotection Assays (e.g., Cell-based) Purify->Neuro Xenograft Animal Models (e.g., Tumor Xenograft) Cytotoxicity->Xenograft Lead Compound Toxicity Toxicity Studies Xenograft->Toxicity

Figure 4: Experimental Workflow for Evaluating 8-HQ-2-C Derivatives.

Conclusion

This compound stands out as a privileged scaffold in the landscape of medicinal chemistry. Its profound biological activities are intrinsically linked to its capacity for metal ion chelation, a mechanism that allows it to selectively disrupt pathological processes in cancer cells, microbes, and neurological disorders. The aldehyde functionality provides a convenient point for chemical modification, enabling the synthesis of a vast library of derivatives with fine-tuned potency, selectivity, and pharmacokinetic properties. The compelling in vitro and in vivo data, particularly in oncology and neuroprotection, underscore its significant therapeutic potential. Future research should focus on optimizing derivative structures to enhance target specificity and minimize off-target toxicity, paving the way for the clinical development of this promising class of compounds.

References

Methodological & Application

Application Notes & Protocols: 8-Hydroxyquinoline-2-carbaldehyde as a Fluorescent Sensor for Zinc

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Hydroxyquinoline-2-carbaldehyde and its derivatives as fluorescent sensors for the detection of zinc (Zn²⁺). This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Zinc is an essential trace element vital for numerous biological processes, including gene expression and enzymatic functions.[1] The development of sensitive and selective fluorescent sensors for Zn²⁺ is crucial for understanding its physiological roles and for various applications in environmental and industrial monitoring.[2] Derivatives of 8-hydroxyquinoline (8-HQ) are effective fluorescent chemosensors due to their ability to form stable complexes with metal ions, leading to significant changes in their fluorescence properties.[2][3] this compound, often used in the form of its Schiff base derivatives, serves as a "turn-on" fluorescent sensor for Zn²⁺.[1][4] The chelation with Zn²⁺ restricts intramolecular rotation and inhibits non-radiative decay pathways, resulting in a significant enhancement of fluorescence intensity.[1]

Principle of Detection: Chelation-Enhanced Fluorescence

The sensing mechanism of 8-hydroxyquinoline-based sensors for Zn²⁺ typically involves a process known as Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the 8-hydroxyquinoline moiety is often weakly fluorescent due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[1][4]

Upon the addition of Zn²⁺, the ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation forms a rigid five-membered ring structure.[1] The formation of this stable complex with Zn²⁺ inhibits the ESIPT process and restricts intramolecular rotations, which in turn blocks non-radiative decay channels and leads to a significant enhancement in fluorescence intensity, providing a "turn-on" signal for zinc detection.[1][4] Some derivatives may also exhibit Aggregation-Induced Emission (AIE) upon complexation with zinc, further enhancing the fluorescent signal in aqueous media.[1][4]

cluster_0 Unbound Sensor (Low Fluorescence) cluster_1 Zinc Addition cluster_2 Bound Sensor (High Fluorescence) Sensor 8-Hydroxyquinoline -2-carbaldehyde Derivative ESIPT ESIPT active Sensor->ESIPT Intramolecular H-bond Complex Sensor-Zn²⁺ Complex Sensor->Complex Chelation Zn Zn²⁺ Fluorescence Fluorescence 'Turn-On' Complex->Fluorescence ESIPT inhibited

Figure 1: Signaling pathway of the 8-hydroxyquinoline-based sensor for zinc detection.

Quantitative Data Summary

The performance of 8-hydroxyquinoline-based fluorescent sensors for zinc can be summarized by several key parameters. The following table presents data for a representative Schiff-base derivative of this compound.

ParameterValueReference
Excitation Wavelength (λex)~360 nm[5]
Emission Wavelength (λem)~500-530 nm[5]
Stokes Shift>150 nm[6]
Detection Limit (LOD)2.1 x 10⁻⁸ M to 2.3 nM[6][7]
Solvent SystemTHF/H₂O or Ethanol/H₂O[4][5]
Binding Stoichiometry (Sensor:Zn²⁺)2:1 or 1:1[4][5]
Response TimeRapid[8]

Experimental Protocols

The following protocols provide a general framework for using an this compound derivative as a fluorescent sensor for Zn²⁺.

  • This compound derivative (Sensor)

  • Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(Ac)₂)

  • HEPES buffer

  • Solvents: Tetrahydrofuran (THF), Ethanol, and Deionized Water

  • Other metal salts for selectivity studies (e.g., CoCl₂, CuCl₂, NaCl, KCl, CaCl₂, MgCl₂)

  • Fluorometer

  • pH meter

  • Standard laboratory glassware

  • Sensor Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of the this compound derivative in THF or ethanol to prepare a stock solution. Store in the dark to prevent photodegradation.

  • Zinc Stock Solution (e.g., 10 mM): Prepare a stock solution of ZnCl₂ or Zn(Ac)₂ in deionized water.

  • Buffer Solution: Prepare a HEPES buffer solution (e.g., 20 mM, pH 7.4) in deionized water.

  • Working Solutions: Prepare working solutions of the sensor and zinc by diluting the stock solutions with the appropriate solvent system (e.g., THF/H₂O, 3:7, v/v with HEPES buffer).[4]

G start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_zinc Prepare Zinc Stock Solution start->prep_zinc prep_buffer Prepare Buffer Solution start->prep_buffer prep_working Prepare Working Solutions prep_sensor->prep_working prep_zinc->prep_working prep_buffer->prep_working add_sensor Add Sensor Solution to Cuvette prep_working->add_sensor add_sample Add Zinc Sample add_sensor->add_sample incubate Incubate add_sample->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Figure 2: General experimental workflow for zinc detection.
  • To a quartz cuvette, add the working solution of the sensor.

  • Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be set according to the sensor's properties (e.g., ~360 nm).

  • Incrementally add aliquots of the zinc working solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 5 minutes) at room temperature.

  • Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at the characteristic emission wavelength (e.g., ~515 nm) indicates the presence of zinc.[9]

  • For quantitative analysis, a calibration curve can be constructed by plotting the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

To evaluate the selectivity of the sensor for Zn²⁺, the fluorescence response should be tested in the presence of other common metal ions.

  • Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Co²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺) at concentrations significantly higher than that of Zn²⁺.

  • To separate cuvettes containing the sensor solution, add a specific concentration of Zn²⁺.

  • To these cuvettes, add a high concentration of the interfering metal ions.

  • Measure the fluorescence intensity and compare it to the intensity of the sensor with Zn²⁺ alone. Minimal changes in fluorescence indicate high selectivity. Note that ions like Co²⁺ and Cu²⁺ may cause some interference.[4]

Sensor Sensor Zn Zn²⁺ Sensor->Zn + OtherIons Other Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) Sensor->OtherIons + InterferingIons Potential Interfering Ions (e.g., Co²⁺, Cu²⁺) Sensor->InterferingIons + Response High Fluorescence (Selective Detection) Zn->Response NoResponse Low/No Change in Fluorescence OtherIons->NoResponse Quenching Fluorescence Quenching/Interference InterferingIons->Quenching

Figure 3: Logical relationship of sensor selectivity.

Applications

The high sensitivity and selectivity of this compound-based sensors make them suitable for a variety of applications:

  • Biological Research: Monitoring and imaging of Zn²⁺ in living cells to study its role in cellular processes.[6]

  • Drug Development: Screening for compounds that modulate zinc homeostasis.

  • Environmental Monitoring: Detection of zinc contamination in water and soil samples.[8]

  • Industrial Quality Control: Measuring zinc levels in various products.

These protocols and notes provide a foundational guide for utilizing this compound and its derivatives as fluorescent sensors for zinc. Researchers are encouraged to optimize the experimental conditions based on their specific application and instrumentation.

References

Application of 8-Hydroxyquinoline-2-carbaldehyde in the Synthesis of Schiff Base Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and application of Schiff base ligands derived from 8-Hydroxyquinoline-2-carbaldehyde. It is intended to serve as a practical guide, offering detailed experimental protocols and summarizing key data to facilitate research and development in medicinal chemistry and materials science. The unique chelating properties of the 8-hydroxyquinoline moiety, combined with the versatility of the azomethine group in Schiff bases, make these compounds highly valuable for developing novel therapeutic agents and functional materials.

Introduction

8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects.[1][2][3] The condensation of this compound with various primary amines yields Schiff base ligands, which are excellent chelating agents capable of forming stable complexes with a variety of metal ions.[4] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to factors such as increased lipophilicity and altered redox potentials.[5][6] This application note focuses on the synthesis of such Schiff base ligands and their metal complexes, with a particular emphasis on their potential as anticancer agents.

Data Presentation

The following tables summarize key quantitative data from representative studies on Schiff base ligands derived from this compound and their metal complexes.

Table 1: Synthesis and Characterization of Representative Schiff Base Metal Complexes [5][7]

ComplexLigand (L)Yield (%)ColorMolecular FormulaElemental Analysis (Calculated/Found, %)Mass Spectrometry (m/z)
Cu₂(L1)₄ L135-C₆₈H₈₀N₁₂O₄Cu₂·0.5H₂OC: 64.54/64.4, H: 6.45/6.5, N: 13.28/13.2Calculated: 628.26, Found: 627.79 [M+2H]²⁺
Cu₂(L2)₄ L256-C₆₄H₇₂N₁₂O₈Cu₂·2.0H₂OC: 59.11/59.0, H: 5.89/5.7, N: 12.92/12.7Calculated: 632.22, Found: 631.82 [M+2H]²⁺
Zn(L1)₂ L189-C₃₄H₄₀N₆O₂Zn·0.3H₂OC: 64.26/64.3, H: 6.44/6.5, N: 13.22/13.1Calculated: 629.11, Found: 629.26 [M+H]⁺

L1 and L2 are Schiff bases derived from the condensation of this compound with amines containing piperidine and morpholine moieties, respectively.[5][7]

Table 2: Spectroscopic Data for Representative Cu(II) Complexes [7]

ComplexSolventUV-vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹)FTIR ν(C=N) (cm⁻¹)
Cu₂(L1)₄ DMSO268 (37291), 312 (sh), 422 (2383)1636
CH₂Cl₂271 (41828), 309 (sh), 412 (5199)
Cu₂(L2)₄ DMSO297 (53105), 308 (sh), 422 (3368)1632
CH₂Cl₂268 (30435), 305 (sh), 423 (3278)

Table 3: In Vitro Cytotoxicity Data (IC₅₀, µM) of Schiff Base Metal Complexes [5][8]

CompoundA375 (Malignant Melanoma)HaCaT (Non-cancerous Keratinocytes)
Cu₂(L1)₄ < 10-
Cu₂(L2)₄ < 10-
Zn(L1)₂ < 10-
Cisplatin ~2x less cytotoxic than Cu(II) complexes-

Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions, based on established literature procedures.[5][7]

Protocol 1: General Synthesis of Schiff Base Ligands (L1-L3)
  • To a solution of the appropriate amine (1 mmol) and potassium hydroxide (1 mmol) in ethanol or methanol, add this compound (1 mmol).

  • Stir the resulting solution at room temperature for 1-2 hours.

  • The formation of the Schiff base ligand can be monitored by thin-layer chromatography.

  • The ligand can be used in the next step without further purification or isolated if required.

Protocol 2: Synthesis of Cu(II) Complexes (e.g., Cu₂(L1)₄)
  • To a methanolic solution of the appropriate amine (2 mmol) and potassium hydroxide (2 mmol), add this compound (2 mmol).

  • Stir the resulting orange solution for 1 hour at room temperature.

  • Add CuCl₂ (1 mmol) to the solution and continue stirring at room temperature for another hour.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting precipitate in dichloromethane, filter to remove any insoluble impurities, and recrystallize from n-hexane to obtain the pure complex.

Protocol 3: Synthesis of Zn(II) Complexes (e.g., Zn(L1)₂)
  • To an ethanolic solution of the appropriate amine (2 mmol) and potassium hydroxide (2 mmol), add this compound (2 mmol).

  • Stir the resulting orange solution for 1 hour at room temperature.

  • Add ZnCl₂ (1 mmol) to the solution and continue stirring at room temperature for an additional hour.

  • Remove the solvent by evaporation.

  • Dissolve the precipitate in dichloromethane, filter, and recrystallize from diethyl ether to yield the final product.

Protocol 4: Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the synthesized ligands and complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational frequencies, particularly the imine (C=N) bond formation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is employed to determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analysis is performed to ascertain the elemental composition and purity of the compounds.

  • UV-Visible Spectroscopy: The electronic absorption spectra of the ligands and their metal complexes are recorded to study their electronic properties.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for the anticancer activity of the synthesized Schiff base complexes.

Synthesis_of_Schiff_Base_Ligands cluster_reactants Reactants reagent1 8-Hydroxyquinoline- 2-carbaldehyde product Schiff Base Ligand reagent1->product Condensation (Solvent, Base) reagent2 Primary Amine (e.g., containing morpholine or piperidine) reagent2->product

Caption: General synthesis of Schiff base ligands.

Experimental_Workflow start Synthesis of Schiff Base Ligand complexation Complexation with Metal Salt (e.g., CuCl₂, ZnCl₂) start->complexation purification Purification (Recrystallization) complexation->purification characterization Characterization (NMR, FTIR, MS, etc.) purification->characterization bio_activity Biological Activity Screening (e.g., Cytotoxicity Assay) characterization->bio_activity

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway ligand 8-HQ Schiff Base Metal Complex ros Increased Reactive Oxygen Species (ROS) ligand->ros er_stress ER Stress ros->er_stress mapk MAPK/ERK Pathway Activation ros->mapk apoptosis Apoptosis er_stress->apoptosis mapk->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed anticancer signaling pathway.

Conclusion

Schiff base ligands derived from this compound are versatile building blocks for the synthesis of novel metal complexes with significant therapeutic potential. The straightforward synthetic protocols and the tunability of their chemical and biological properties by varying the amine precursor and the metal center make them attractive candidates for drug discovery and development. The information provided in this document serves as a foundational resource for researchers aiming to explore the rich chemistry and diverse applications of these promising compounds.

References

Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) is a versatile precursor molecule used in the synthesis of highly sensitive and selective chemosensors for the detection of various metal ions.[1] As a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal-chelating agent, 8-HQ-2-CHO serves as a foundational building block for creating sophisticated probes.[2][3] The aldehyde group at the 2-position is highly reactive and allows for the straightforward synthesis of derivatives, most commonly Schiff bases, which can be tailored to detect specific metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), Aluminum (Al³⁺), and Cadmium (Cd²⁺).[1][4][5][6]

Detection methods primarily rely on fluorescence spectroscopy and colorimetric analysis. The interaction between the 8-HQ-2-CHO derivative and a target metal ion induces a measurable change in the molecule's photophysical properties, such as the "turn-on" of fluorescence or a distinct color change visible to the naked eye.[1][4] This response is triggered by the chelation of the metal ion, which involves the hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable complex that alters the electronic state of the molecule.[1][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the detection and quantification of metal ions.

Principle of Detection: Chelation-Induced Signal

The fundamental principle behind the detection mechanism is the chelation of a metal ion by a ligand derived from this compound. The 8-hydroxy and the imine nitrogen (in the case of a Schiff base derivative) act as a bidentate ligand, binding to the metal ion. This binding event restricts intramolecular rotations and can disrupt processes like Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant enhancement in fluorescence emission.[3][4] In other cases, the coordination alters the electronic absorption spectrum, resulting in a color change.[8]

G cluster_0 Chelation Mechanism Ligand 8-HQ-2-CHO Derivative (e.g., Schiff Base) Complex Stable Metal-Ligand Complex Ligand->Complex Chelation Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Complex Binding Signal Optical Signal Generation (Fluorescence or Color Change) Complex->Signal Induces

Caption: General mechanism of metal ion detection.

Application Note 1: Fluorescent Detection of Zinc (Zn²⁺) Ions

Zinc is an essential trace element in biological systems, and developing sensors for its detection is of significant interest. Derivatives of 8-HQ-2-CHO can act as "turn-on" fluorescent probes for Zn²⁺.[4] In its free state, the probe exhibits weak fluorescence due to an active ESIPT process. Upon binding with Zn²⁺, the ESIPT process is suppressed, and the formation of a rigid complex leads to a significant enhancement in fluorescence intensity, often in the orange or green spectrum.[1][4]

Workflow for Fluorescent Zn²⁺ Detection

G cluster_workflow Experimental Workflow A 1. Prepare Sensor Stock Solution (8-HQ-2-CHO derivative in DMSO) C 3. Mix Sensor and Metal Ion (In aqueous buffer, e.g., THF/H₂O) A->C B 2. Prepare Metal Ion Solutions (Zn²⁺ and other ions in buffer) B->C D 4. Incubate (Allow complex formation) C->D E 5. Measure Fluorescence (Excite at appropriate λ, measure emission) D->E F 6. Analyze Data (Plot Intensity vs. Concentration) E->F

Caption: Workflow for fluorescent metal ion detection.

Application Note 2: Colorimetric Detection of Copper (Cu²⁺) Ions

Copper is another vital yet potentially toxic metal ion. 8-HQ-2-CHO derivatives can serve as effective colorimetric probes for Cu²⁺. The detection is typically based on a distinct color change that can be observed visually and quantified using a UV-Vis spectrophotometer.[9] For example, a solution of the probe might be colorless and turn yellow or purple upon the addition of Cu²⁺ ions.[1][9] This change corresponds to the formation of a new absorption band at a longer wavelength in the visible spectrum.[8]

Logic of Colorimetric Cu²⁺ Detection

G cluster_logic Colorimetric Sensing Logic Probe Probe Solution (Colorless) Cu2 Add Cu²⁺ Ions Probe->Cu2 NoCu2 Add Other Ions Probe->NoCu2 Result_Color Color Change (e.g., to Yellow/Purple) Cu2->Result_Color Selective Binding Result_NoColor No Significant Color Change NoCu2->Result_NoColor No Binding

Caption: Logical flow of selective colorimetric detection.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Chemosensor

This protocol describes the synthesis of a fluorescent chemosensor for Zn(II) detection via the aldimine condensation of this compound with an amine.[4]

Materials:

  • This compound

  • A primary amine (e.g., 4-(1,2,2-triphenylvinyl)benzenamine as described in the literature[4])

  • Toluene, anhydrous

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Dissolve this compound (0.20 mmol) in 1 mL of toluene in a round-bottom flask.

  • In a separate vial, dissolve the primary amine (0.20 mmol) in 1 mL of toluene.

  • Add the amine solution to the flask containing this compound.

  • Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.

  • After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days.

  • The resulting crystals of the Schiff base product can be collected.

Protocol 2: General Procedure for Fluorescent Metal Ion Detection

This protocol provides a general method for quantifying metal ions using a synthesized 8-HQ-2-CHO-based fluorescent probe.

Materials:

  • Synthesized chemosensor (probe)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., THF/H₂O mixture, HEPES buffer at physiological pH)[4][10]

  • Stock solutions of metal ion salts (e.g., ZnCl₂, CuCl₂, etc.)

  • 96-well microplate (black, for fluorescence)

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of various metal ions (e.g., 10 mM) in the chosen aqueous buffer.

    • Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).[11]

  • Assay Setup:

    • To the wells of a 96-well plate, add the working sensor solution.

    • Add varying concentrations of the target metal ion solution to the wells. For selectivity studies, add solutions of different metal ions at the same concentration.

    • Include a blank control containing only the sensor solution in the buffer.

  • Measurement:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

    • Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-metal complex.[4]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Protocol 3: General Procedure for Colorimetric Metal Ion Detection

This protocol outlines a general method for metal ion detection using UV-Vis spectroscopy.

Materials:

  • Synthesized chemosensor (probe)

  • Solvent (e.g., HEPES-buffer/acetonitrile mixture)[9]

  • Stock solutions of metal ion salts

  • Cuvettes or 96-well microplate (clear)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of metal ions (e.g., 10 mM) in the same solvent system.

  • Assay and Measurement:

    • Place a solution of the probe (e.g., 20 µM) in a cuvette and record its UV-Vis absorption spectrum.

    • Titrate the probe solution by incrementally adding small aliquots of the target metal ion stock solution.

    • Record the UV-Vis spectrum after each addition and equilibration.

    • Observe the decrease in the probe's absorption band and the appearance of a new band corresponding to the metal-probe complex.[8]

  • Data Analysis:

    • Plot the absorbance at the new peak's wavelength against the metal ion concentration.

    • Determine the limit of detection (LOD) from the calibration curve.[9]

    • The stoichiometry of the complex can be determined using a Job's plot analysis.[7]

Quantitative Data Summary

The following table summarizes the performance of various chemosensors derived from 8-Hydroxyquinoline and its carbaldehyde variant for the detection of different metal ions.

Metal IonSensor/Probe TypeDetection MethodLimit of Detection (LOD)Solvent SystemReference
Zn²⁺ Schiff base of 8-HQ-2-CHO and TPE-amineFluorescence (Turn-on)Not specifiedTHF/H₂O (3:7, v/v)[4]
Cu²⁺ 8-HQ-2-CHO based probeColorimetric2.82 µMNot specified[8]
Cu²⁺ Schiff base of quinoxaline-naphthaldehydeColorimetric0.45 µMHEPES-buffer/acetonitrile (3/7, v/v)[9]
Al³⁺ 8-HQ-carbaldehyde Schiff-baseFluorometric< 10⁻⁷ M (< 0.1 µM)Weak acidic conditions[2][3]
Cd²⁺ 8-HQ appended bile acidRatiometric FluorescenceNot specifiedAcetonitrile/H₂O[5]
Cd²⁺ 8-HQ with CPC micellar mediumSpectrophotometric0.5 - 8.0 µg/mL (Linear Range)Aqueous (CPC)[12]
Mg²⁺ Schiff base of 8-HQ-2-CHOFluorescence (Turn-on)Not specifiedNot specified

References

Application Notes and Protocols: 8-Hydroxyquinoline-2-carbaldehyde in Bioimaging and Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Hydroxyquinoline-2-carbaldehyde (8-HQC) and its derivatives as versatile tools in bioimaging and cell staining. The document details the underlying principles, key applications, quantitative performance data, and step-by-step experimental protocols.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent probes in biological and chemical sensing.[1] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen.[1][2] However, upon chelation with metal ions, this process is inhibited, leading to a significant enhancement in fluorescence intensity.[2] The aldehyde group at the 2-position of this compound (8-HQC) provides a reactive site for synthesizing a wide array of Schiff base derivatives, allowing for the fine-tuning of probes for specific analytes and applications.[3][4] These probes are primarily used for detecting metal ions, but applications are expanding to other areas like pH and viscosity sensing.[5][6]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism of action for 8-HQC-based probes is Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the probe exhibits low fluorescence. Upon binding to a target analyte, typically a metal ion, a rigid complex is formed. This increased rigidity restricts intramolecular vibrations and rotations that would otherwise quench the fluorescence, resulting in a "turn-on" fluorescent signal.[1] Many derivatives are designed to be ratiometric, meaning the fluorescence emission wavelength shifts upon binding, allowing for more precise quantification that is independent of probe concentration.[7][8]

Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Applications in Bioimaging

Derivatives of 8-HQC are primarily employed as fluorescent chemosensors for a variety of biologically and environmentally significant metal ions.[1][5]

  • Zinc (Zn²⁺) Detection: Zn²⁺ is the second most abundant transition metal in the human body, playing critical roles in numerous biological processes.[9][10] Several 8-HQC derivatives have been developed for the sensitive and selective detection of Zn²⁺ in aqueous environments and living cells.[9][11]

  • Cadmium (Cd²⁺) Detection: Differentiating between Zn²⁺ and Cd²⁺ can be challenging due to their similar chemical properties.[8] However, specific 8-HQC-based probes have been designed that can distinguish between these two ions, often through solvent-dependent ratiometric responses.[8][12][13]

  • Magnesium (Mg²⁺) Detection: Ratiometric fluorescent sensors derived from 8-HQC have been constructed for the selective and sensitive detection of Mg²⁺ ions, which is crucial for various physiological functions.[7][14]

  • Aluminum (Al³⁺) Detection: 8-HQ derivatives, including Schiff bases of 8-HQC, have been reported as selective chemosensors for Al³⁺.[1]

  • Other Analytes: Research has expanded the use of 8-HQ derivatives to detect other ions like Fe³⁺, Cu²⁺, and Hg²⁺, as well as non-metal analytes like pH and viscosity.[5][6][15][16]

Quantitative Data Summary

The following tables summarize the performance of various 8-Hydroxyquinoline-based fluorescent probes. Note that performance can be highly dependent on experimental conditions such as solvent and pH.

Table 1: Photophysical Properties of 8-HQC Derivatives for Metal Ion Detection

Probe Name/DerivativeTarget IonExcitation (λex, nm)Emission (λem, nm)Detection LimitSolvent/MediumReference(s)
8-HQC-2PAZn²⁺350Turn-onNot SpecifiedAqueous[12]
8-HQC-2PACd²⁺350Red-shiftNot SpecifiedAqueous[12]
8-HQC-2TCHMg²⁺370RatiometricNot SpecifiedDMSO[7]
(8-hydroxyquinolin-5-yl)methyl benzoate (1)Zn²⁺317QuenchingNot SpecifiedCH₂Cl₂[9]
Bile acid-appended 8-HQZn²⁺Not SpecifiedRed-shift (30 nm)Not SpecifiedEthanol aqueous[8]
Bile acid-appended 8-HQCd²⁺Not SpecifiedRed-shift (18 nm)Not SpecifiedAcetonitrile aqueous[8]
RHOQ (Rhodamine-based)Hg²⁺~521 (Abs)5949.67 x 10⁻⁸ MMeOH–Tris buffer[15]
8-HQC-PTHMg²⁺Not SpecifiedNot Specified4.2 x 10⁻⁷ MNot Specified[14]

Table 2: Cytotoxicity of 8-HQC and its Derivatives

CompoundCell Line(s)AssayEndpoint / ValueReference(s)
8-Hydroxy-2-quinolinecarbaldehyde (Compound 3)Hep3BMTSMTS₅₀: 6.25 ± 0.034 µg/mL[17]
8-Hydroxy-2-quinolinecarbaldehyde (Compound 3)MDA231, T-47D, K562, etc.MTSMTS₅₀: 12.5–25 µg/mL[17]
7-pyrrolidinomethyl-8-hydroxyquinolineHuman Myeloma (RPMI 8226)Cell Growth InhibitionGI₅₀: 14 µM[18]
7-pyrrolidinomethyl-8-hydroxyquinoline60 cancer cell linesGrowth InhibitionLog GI₅₀: -4.81 M[18]
7-morpholinomethyl-8-hydroxyquinoline60 cancer cell linesGrowth InhibitionLog GI₅₀: -5.09 M[18]
7-diethylaminomethyl-8-hydroxyquinoline60 cancer cell linesGrowth InhibitionLog GI₅₀: -5.35 M[18]
Copper complexes of 8-HQC hydrazonesA-375 (Melanoma)Not SpecifiedIC₅₀: < 1 µM[19]

Experimental Protocols

Protocol 1: General Synthesis of an 8-HQC Schiff Base Derivative

This protocol describes a general method for synthesizing a fluorescent probe by reacting 8-HQC with a primary amine to form a Schiff base.

Materials:

  • This compound (8-HQC)

  • Primary amine of choice (e.g., a hydrazine derivative)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 8-HQC (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: In a separate container, dissolve the primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the 8-HQC solution at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).

Protocol 2: Staining and Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using an 8-HQC-based probe to visualize intracellular metal ions in adherent mammalian cells. Optimization of probe concentration and incubation times is crucial for different cell types and probes.[20]

Materials:

  • 8-HQC derivative fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Cultured adherent cells on sterile glass coverslips or in an imaging-compatible plate

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

Cell_Staining_Workflow cluster_Preparation Preparation cluster_Staining Staining Procedure cluster_Imaging Imaging Cell_Culture 1. Culture cells on coverslips to 60-80% confluency Stock_Solution 2. Prepare 1-10 mM probe stock solution in DMSO Wash_1 4. Wash cells twice with warm PBS/HBSS Cell_Culture->Wash_1 Working_Solution 3. Dilute stock to 1-10 µM in serum-free medium/buffer Incubation 5. Incubate cells with probe working solution (15-30 min at 37°C, in the dark) Wash_1->Incubation Wash_2 6. Wash cells three times with warm PBS/HBSS to remove excess probe Incubation->Wash_2 Mount 7. Mount coverslip on slide with buffer or mounting medium Wash_2->Mount Microscopy 8. Image cells using fluorescence microscope with appropriate filters Mount->Microscopy

Workflow for intracellular metal ion imaging.
  • Cell Preparation: Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).[21]

  • Probe Stock Solution: Prepare a 1 to 10 mM stock solution of the 8-HQC derivative probe in high-quality, anhydrous DMSO.[20] Store at -20°C, protected from light and moisture.[22]

  • Probe Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) or serum-free cell culture medium to a final working concentration.[20] A starting concentration of 1-10 µM is recommended, but this must be optimized to maximize signal and minimize cytotoxicity.[20]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with warm PBS or HBSS.[20]

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[20]

  • Washing: Aspirate the staining solution and wash the cells three times with warm PBS or HBSS to remove any unbound, extracellular probe.[20]

  • Imaging: Mount the coverslip onto a microscope slide with a drop of PBS or an appropriate mounting medium. Immediately image the cells using a fluorescence microscope equipped with filter sets appropriate for the excitation and emission wavelengths of the probe-metal complex.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is essential to assess the cytotoxicity of any new probe intended for live-cell imaging. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[3][23]

Materials:

  • Cultured cells (e.g., HeLa, HepG2, or the cell line of interest)

  • 96-well cell culture plates

  • 8-HQC derivative probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the 8-HQC probe in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control, e.g., medium with 0.1% DMSO).[23] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[23]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the probe concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity and Limitations

While 8-HQC and its derivatives are powerful imaging tools, their potential cytotoxicity must be considered, especially for long-term live-cell imaging.[3][17] 8-HQC itself has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines.[3][17] The mechanism is often linked to its metal-chelating properties, which can disrupt essential metal-dependent biological processes.[3] Therefore, it is imperative to:

  • Perform dose-response cytotoxicity assays (like the MTT assay) to determine the optimal, non-toxic concentration range for your specific cell line and experiment duration.[23]

  • Include appropriate controls to account for any fluorescence or cellular stress induced by the probe itself.

  • Be aware that the probe's ability to chelate intracellular ions could perturb the very processes being studied.

Logical_Relationships cluster_Derivatives Probe Synthesis cluster_Applications Applications cluster_Techniques Techniques 8HQC 8-Hydroxyquinoline- 2-carbaldehyde (8-HQC) Schiff_Base Schiff Bases 8HQC->Schiff_Base Reacts with primary amines Hydrazones Hydrazones 8HQC->Hydrazones Reacts with hydrazines Other_Derivs Other Derivatives 8HQC->Other_Derivs Anticancer Anticancer Activity 8HQC->Anticancer Metal_Sensing Metal Ion Sensing (Zn²⁺, Cd²⁺, Mg²⁺, Al³⁺, Fe³⁺) Schiff_Base->Metal_Sensing Hydrazones->Metal_Sensing Hydrazones->Anticancer pH_Sensing pH/Viscosity Sensing Other_Derivs->pH_Sensing Bioimaging Fluorescence Microscopy (Bioimaging) Metal_Sensing->Bioimaging pH_Sensing->Bioimaging Cytotoxicity Cytotoxicity/Drug Screening Anticancer->Cytotoxicity Cell_Staining Live/Fixed Cell Staining Bioimaging->Cell_Staining

8-HQC: From core structure to applications.

References

Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of metal complexes with 8-Hydroxyquinoline-2-carbaldehyde and an overview of their potential biological applications. The protocols outlined below are generalized from established methods for the synthesis of related 8-hydroxyquinoline-metal complexes.

Introduction

8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The resulting metal complexes often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the aldehyde group at the 2-position of the 8-hydroxyquinoline scaffold in this compound offers further opportunities for chemical modification and the development of novel therapeutic agents. The coordination of this ligand to metal ions typically occurs through the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring.

Experimental Protocols

General Procedure for the Synthesis of Metal(II) Complexes with this compound

This protocol describes a general method for the synthesis of divalent metal complexes of this compound, such as those of Copper(II), Zinc(II), Nickel(II), and Cobalt(II).

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Base (e.g., NaOH, KOH, or an amine like triethylamine)

  • Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 20 mL). Gentle warming may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • pH Adjustment: To facilitate the deprotonation of the hydroxyl group of the ligand and promote complexation, a dilute solution of a base (e.g., 0.1 M NaOH in water or an ethanolic solution of triethylamine) is added dropwise to the reaction mixture until a precipitate is formed or a color change is observed. The optimal pH for complex formation may vary depending on the metal ion.

  • Reaction Completion: The reaction mixture is then typically stirred at room temperature for several hours or heated under reflux for 1-3 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After cooling to room temperature, the precipitated metal complex is collected by filtration.

  • Purification: The collected solid is washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent or solvent mixture.

  • Drying: The purified metal complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of metal complexes with 8-hydroxyquinoline derivatives.

Table 1: Synthesis Yields of M(II)-(this compound Schiff Base)₂ Complexes [1]

Metal IonComplexYield (%)
Copper(II)Cu₂(L1)₄35
Copper(II)Cu₂(L2)₄56
Copper(II)Cu(L3)₂57
Zinc(II)Zn(L1)₂89

L1, L2, and L3 represent different Schiff bases derived from this compound.

Table 2: Characterization Data for a Mixed Ligand Cu(II) Complex [2]

PropertyValue
Molecular Formula[Cu(L)(HQ)]·1.5H₂O
% Metal (Calculated)14.27
% Metal (Found)14.04
Molar Conductance (Ω⁻¹cm²mol⁻¹)6.00

L represents a Schiff base ligand and HQ represents 8-hydroxyquinoline.

Biological Activity and Signaling Pathway

Metal complexes of 8-hydroxyquinoline derivatives have shown promising anticancer activity. For instance, an iron(III) complex of 8-hydroxyquinoline, tris(8-hydroxyquinoline)iron (Feq3), has been demonstrated to induce apoptosis in human head and neck squamous cell carcinoma (HNSCC) cells.[3][4] The mechanism of action involves the induction of oxidative stress and the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[3][4]

Apoptosis Signaling Pathway Induced by Tris(8-Hydroxyquinoline)iron (Feq3)

The following diagram illustrates the signaling cascade initiated by Feq3, leading to programmed cell death.

Feq3_Apoptosis_Pathway Feq3 Tris(8-Hydroxyquinoline)iron (Feq3) ROS ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) Feq3->ROS Mitochondria Mitochondria DeathReceptors Death Receptors (TNF-R, Fas) Feq3->DeathReceptors p53 ↑ p53 ROS->p53 ROS->Mitochondria p21 ↑ p21 p53->p21 CellCycleArrest Cell Cycle Arrest (G2/M and G0/G1) p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 tBid ↑ tBid tBid->Mitochondria Caspase8->tBid Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by an 8-hydroxyquinoline metal complex.

Experimental Workflow for Synthesis and Characterization

The general workflow from synthesis to characterization of the metal complexes is depicted below.

Synthesis_Workflow Start Start LigandPrep Prepare Ligand Solution (this compound) Start->LigandPrep MetalPrep Prepare Metal Salt Solution Start->MetalPrep Mixing Mix Ligand and Metal Solutions LigandPrep->Mixing MetalPrep->Mixing pH_Adjust Adjust pH to Induce Precipitation Mixing->pH_Adjust Reaction Stir/Reflux Reaction Mixture pH_Adjust->Reaction Isolation Isolate Complex by Filtration Reaction->Isolation Purification Wash and Recrystallize Isolation->Purification Drying Dry the Purified Complex Purification->Drying Characterization Characterization (FTIR, UV-Vis, NMR, Elemental Analysis) Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound metal complexes.

References

8-Hydroxyquinoline-2-carbaldehyde: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-2-carbaldehyde is a versatile heterocyclic building block in organic synthesis, prized for its unique structural features that allow for the construction of a diverse array of complex molecules. The presence of a reactive aldehyde group at the 2-position, coupled with the chelating 8-hydroxyquinoline moiety, makes it a valuable precursor for the synthesis of Schiff bases, metal complexes, and fluorescent probes. These derivatives have garnered significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, as well as their utility in chemical sensing.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various functional molecules.

I. Synthesis of Schiff Bases

The condensation reaction between this compound and primary amines is a straightforward and efficient method for the synthesis of Schiff bases. These compounds serve as important intermediates for the preparation of bioactive metal complexes and other functional organic molecules.

General Experimental Protocol: Synthesis of Schiff Base Ligands

A general procedure for the synthesis of Schiff base ligands from this compound is as follows:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Amine Addition: To this solution, add the desired primary amine (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 1: Synthesis of Representative Schiff Bases

ProductAmine ReactantSolventReaction Time (h)Yield (%)Reference
L1 2-(Piperidin-1-yl)ethan-1-amineMethanol1-[1][4]
L2 2-(Morpholin-4-yl)ethan-1-amineMethanol1-[1][4]
L3 3-(Piperidin-1-yl)propan-1-amineMethanol1-[1][4]

Note: Yields for the isolated Schiff base ligands were not explicitly reported in the source, as they were typically used in situ for the subsequent synthesis of metal complexes.

II. Synthesis of Metal Complexes

The Schiff bases derived from this compound are excellent ligands for a variety of metal ions, forming stable coordination complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

General Experimental Protocol: Synthesis of Metal(II) Complexes

The following is a general protocol for the synthesis of Cu(II) and Zn(II) complexes with Schiff base ligands derived from this compound.

  • Ligand Formation: In a flask, dissolve the appropriate amine (2 mmol) and potassium hydroxide (2 mmol) in methanol or ethanol. To this solution, add this compound (2 mmol). Stir the resulting orange solution for 1 hour at room temperature to form the Schiff base ligand in situ.[1][4]

  • Metal Salt Addition: Add the corresponding metal(II) chloride (CuCl₂ or ZnCl₂) (1 mmol) to the solution.[1][4]

  • Complexation: Stir the reaction mixture at room temperature for another hour.

  • Isolation and Purification: Evaporate the solvent. Dissolve the resulting precipitate in dichloromethane, filter to remove any insoluble impurities, and recrystallize the product from a suitable solvent system (e.g., n-hexane for Cu(II) complexes, diethyl ether for Zn(II) complexes).[1][4]

Table 2: Synthesis and Characterization of Metal Complexes

ComplexMetal SaltLigandYield (%)ColorSpectroscopic Data (FTIR, cm⁻¹)Reference
Cu₂(L1)₄CuCl₂L1 35-ν(C=N): 1632[1][4]
Cu₂(L2)₄CuCl₂L2 56-ν(C=N): 1632[1][4]
Cu(L3)₂CuCl₂L3 57--[1][4]
Zn(L1)₂ZnCl₂L1 89--[1][4]
[ML(HQ)]·nH₂OCoCl₂·6H₂OSchiff base from acetophenone and 2-aminophenol25.79Deep Brown-[5]
[ML(HQ)]·nH₂ONiCl₂·6H₂OSchiff base from acetophenone and 2-aminophenol79.42Brown-[5]
[ML(HQ)]·nH₂OCuCl₂·2H₂OSchiff base from acetophenone and 2-aminophenol83.16Brown-[5]

III. Applications in Anticancer Drug Development

Derivatives of this compound have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and DNA damage.[6][7]

Table 3: In Vitro Cytotoxicity of this compound and its Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeHs578t (Breast)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeSaoS2 (Osteosarcoma)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeK562 (Leukemia)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeSKHep1 (Liver)12.5-25 (µg/mL)[8][9]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25±0.034 (µg/mL)[8][9]
YLN1 ([Pt(QCl)Cl₂]·CH₃OH)MDA-MB-231 (Breast)5.49 ± 0.14[7]
YLN2 ([Pt(QBr)Cl₂]·CH₃OH)MDA-MB-231 (Breast)7.09 ± 0.24[7]
Signaling Pathways in Anticancer Activity

The anticancer effects of 8-hydroxyquinoline derivatives are often mediated through the modulation of critical cellular signaling pathways.

anticancer_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition HQ_derivative 8-Hydroxyquinoline Derivative Death_Ligands Death Ligands (e.g., FasL, TNF-α) HQ_derivative->Death_Ligands activates Death_Receptors Death Receptors Death_Ligands->Death_Receptors binds Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HQ_derivative2 8-Hydroxyquinoline Derivative PI3K PI3K HQ_derivative2->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Anticancer mechanisms of 8-hydroxyquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[8]

IV. Applications as Fluorescent Probes for Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline scaffold, which is often quenched, can be significantly enhanced upon chelation with metal ions. This "turn-on" fluorescence makes its derivatives excellent candidates for selective and sensitive metal ion probes.[10]

Principle of Detection

The fluorescence of 8-hydroxyquinoline is typically weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom. Upon binding to a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity.[10]

fluorescence_mechanism cluster_free Free Ligand cluster_bound Metal Complex Ligand 8-Hydroxyquinoline Derivative ESIPT ESIPT Ligand->ESIPT Ligand_plus_Metal + Metal Ion Quenched Weak Fluorescence (Quenched) ESIPT->Quenched Metal_Complex Metal-Ligand Complex No_ESIPT ESIPT Blocked Metal_Complex->No_ESIPT Enhanced Strong Fluorescence ('Turn-On') No_ESIPT->Enhanced Ligand_plus_Metal->Metal_Complex

Caption: Mechanism of fluorescence enhancement in 8-hydroxyquinoline probes.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
  • Stock Solutions: Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., ethanol, DMSO) and the metal ion of interest in deionized water or an appropriate buffer.

  • Titration: In a cuvette, place a solution of the fluorescent probe at a fixed concentration. Incrementally add small aliquots of the metal ion solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant. The limit of detection (LOD) can be calculated using the formula LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve at low concentrations.[11]

V. General Workflow for Synthesis and Biological Screening

The development of new therapeutic agents based on the this compound scaffold follows a general workflow from synthesis to biological evaluation.

workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Schiff Base Formation, Metal Complexation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Optimization Active Optimization->Synthesis Iterative Design Advanced_Testing Advanced Biological Testing (In vivo studies, Mechanism of Action) Optimization->Advanced_Testing Candidate Drug Candidate Advanced_Testing->Candidate

Caption: General workflow for drug discovery using this compound.

References

Application Notes and Protocols for the Quantification of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical techniques applicable to the quantification of 8-Hydroxyquinoline-2-carbaldehyde. The following protocols are intended as a starting point for method development and validation, offering detailed methodologies for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a suitable approach, offering good resolution and sensitivity. The chelating nature of the 8-hydroxyquinoline moiety can sometimes lead to peak tailing and poor peak shape on standard silica-based columns due to interactions with trace metal ions.[1] The use of a mixed-mode column or specific mobile phase additives can mitigate these effects.[1][2]

Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

b) Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)

  • Primesep 200 or a similar mixed-mode column (e.g., 4.6 x 150 mm, 5 µm) is recommended to achieve better peak symmetry.[1][3] A standard C18 column can also be used as a starting point.

c) Chromatographic Conditions:

ParameterCondition 1 (Mixed-Mode)Condition 2 (Reverse-Phase)
Column Primesep 200, 4.6 x 150 mm, 5 µm[1][3]C18, 4.6 x 150 mm, 5 µm
Mobile Phase 30% Acetonitrile, 70% Water, 0.1% Phosphoric Acid[1]50% Methanol, 50% Water, 0.1% Formic Acid
Flow Rate 1.0 mL/min[1]1.0 mL/min
Column Temp. 30 °C30 °C
Detection λ 250 nm[1][2]310 nm[4]
Injection Vol. 10 µL10 µL

d) Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

e) Method Validation Parameters (Illustrative): The following table presents typical performance characteristics that should be established during method validation.[5][6][7]

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard Dilution Working Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Sample Solution Sample->Extraction Dissolve/Extract Solvent Mobile Phase Solvent->Dilution Solvent->Extraction HPLC HPLC System Dilution->HPLC Inject Extraction->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Peak Areas of Standards Quantification Quantification Data->Quantification Peak Area of Sample Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of analytes that absorb light in the ultraviolet-visible range. This compound exhibits a maximum absorption wavelength around 310 nm in methanol, which can be utilized for its direct quantification.[4] This method is particularly useful for the analysis of relatively pure samples.

Experimental Protocol

a) Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

b) Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol (spectroscopic grade)

c) Procedure:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Measurement:

    • Set the spectrophotometer to scan from 200 to 400 nm to determine the λmax. Use methanol as the blank. The expected λmax is approximately 310 nm.[4]

    • Measure the absorbance of each working standard and the sample solution at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration of the working standards. Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.

d) Method Validation Parameters (Illustrative):

ParameterExpected Performance
Linearity (r²) > 0.998
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Stock Solution (100 µg/mL) Standards Working Standards (1-20 µg/mL) Stock->Standards Serial Dilution Spectro UV-Vis Spectrophotometer Standards->Spectro Sample Sample Solution Sample->Spectro Absorbance Measure Absorbance at λmax Spectro->Absorbance Blank Blank (Methanol) Blank->Spectro Cal_Curve Plot Calibration Curve (Abs vs. Conc) Absorbance->Cal_Curve Quantify Calculate Sample Conc. Cal_Curve->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Electrochemical Analysis

Electrochemical methods, such as differential pulse voltammetry (DPV), offer high sensitivity and are suitable for the quantification of electroactive compounds like 8-hydroxyquinoline and its derivatives.[1][8] The phenolic hydroxyl group and the aromatic ring system of this compound are expected to be electrochemically active.

Experimental Protocol

a) Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond Electrode (BDDE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

b) Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Supporting Electrolyte: Britton-Robinson buffer (pH 7.0) or Phosphate Buffer Saline (PBS, pH 7.4)

  • Methanol (for stock solution)

  • Deionized water

c) Procedure:

  • Electrode Preparation: Before each measurement, polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in water and ethanol.

  • Stock Solution (1 mM): Dissolve 17.32 mg of this compound in 100 mL of methanol.

  • Measurement:

    • Transfer a known volume of the supporting electrolyte (e.g., 10 mL) into the electrochemical cell.

    • Record the background voltammogram.

    • Add successive aliquots of the this compound stock solution to the cell to build a calibration curve (e.g., final concentrations from 1 µM to 100 µM).

    • Record the differential pulse voltammogram for each concentration after a short equilibration time. A typical potential range would be from +0.2 V to +1.2 V vs. Ag/AgCl.

  • Quantification: Plot the peak current against the concentration of this compound to obtain a calibration curve. Measure the peak current of the sample solution and determine its concentration from the calibration plot.

d) Method Validation Parameters (Illustrative):

ParameterExpected Performance
Linearity (r²) > 0.997
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.3 µM
Precision (% RSD) < 3%

Logical Relationship: Electrochemical Detection

DPV_Logic Analyte This compound (in supporting electrolyte) WE Working Electrode (e.g., GCE) Analyte->WE Oxidation Electrochemical Oxidation WE->Oxidation Potential Applied Potential Ramp (DPV) Potential->WE Current Resulting Peak Current Oxidation->Current Concentration Proportional to Concentration Current->Concentration

Caption: Principle of electrochemical quantification.

Summary of Quantitative Data

The following table summarizes the illustrative performance characteristics of the described analytical techniques for the quantification of this compound. It is crucial to note that these values are typical expectations and must be experimentally verified through proper method validation.

Analytical TechniqueLinearity Range (Illustrative)LOD (Illustrative)LOQ (Illustrative)Key Advantages
HPLC-UV 0.1 - 100 µg/mL0.05 µg/mL0.15 µg/mLHigh specificity, suitable for complex matrices
UV-Vis Spectrophotometry 1 - 20 µg/mL0.2 µg/mL0.6 µg/mLRapid, simple, cost-effective
Electrochemical Analysis (DPV) 1 - 100 µM0.1 µM0.3 µMHigh sensitivity, low sample volume

Disclaimer: The provided protocols and performance data are intended for guidance and informational purposes only. It is imperative that researchers and scientists develop and validate their own analytical methods according to the specific requirements of their application and adhere to relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

Application of 8-Hydroxyquinoline-2-carbaldehyde Derivatives in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 8-hydroxyquinoline-2-carbaldehyde, particularly their Schiff base metal complexes, are emerging as a versatile class of catalysts with significant potential in organic synthesis. The inherent chelating ability of the 8-hydroxyquinoline scaffold, combined with the synthetic tunability of the Schiff base moiety, allows for the creation of robust and efficient catalysts for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of these derivatives in key catalytic reactions, including the aerobic oxidation of alcohols. Additionally, potential applications in C-C coupling reactions and ring-opening polymerization are discussed based on analogous systems.

Core Applications: Aerobic Oxidation of Alcohols

Copper(II) complexes of Schiff bases derived from this compound have demonstrated high catalytic activity and selectivity in the aerobic oxidation of both primary and secondary alcohols. These reactions are crucial in organic synthesis for the production of aldehydes and ketones, which are key intermediates in the pharmaceutical and fine chemical industries. The use of air as a green oxidant and the high efficiency of these catalysts make them an attractive alternative to traditional stoichiometric oxidizing agents.

Catalyst Synthesis and Characterization

The synthesis of the catalyst precursors, the Schiff base ligands, is a straightforward condensation reaction between this compound and a primary amine. Subsequent reaction with a copper(II) salt yields the active catalyst complex.

General Workflow for Catalyst Synthesis:

This compound This compound Schiff Base Ligand Schiff Base Ligand This compound->Schiff Base Ligand Condensation with Primary Amine Copper(II) Catalyst Copper(II) Catalyst Schiff Base Ligand->Copper(II) Catalyst Reaction with Copper(II) Salt cluster_0 Catalytic Cycle Cu(II)-L Cu(II)-Schiff Base Complex Cu(I)-L Cu(I)-Schiff Base Complex Cu(II)-L->Cu(I)-L Alcohol Aldehyde/Ketone Cu(I)-L->Cu(II)-L O2 H2O TEMPO+ Oxoammonium Ion (TEMPO+) TEMPOH Hydroxylamine (TEMPO-H) TEMPO+->TEMPOH Alcohol Aldehyde/Ketone TEMPOH->TEMPO+ Cu(II)-L cluster_1 Suzuki-Miyaura Coupling Pd(0)L Pd(0)-Schiff Base Complex Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar'B(OH)2) Oxidative_Addition->Transmetalation Ar'B(OH)2 Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Al-Complex Al(III)-Schiff Base Initiator Polylactide Polylactide (PLA) Al-Complex->Polylactide + Lactide Lactide Lactide Monomer Lactide->Polylactide

Application Notes and Protocols for 8-Hydroxyquinoline-2-carbaldehyde-Based Chemosensors in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of chemosensors based on the 8-Hydroxyquinoline-2-carbaldehyde scaffold for the detection of environmental pollutants. The following sections detail the underlying signaling pathways, quantitative performance data, and step-by-step experimental protocols for the synthesis and application of these sensors.

Introduction

8-Hydroxyquinoline and its derivatives are versatile fluorogenic ligands that have been extensively employed in the design of chemosensors for various analytes, including metal ions and anions. The core structure, this compound, serves as a valuable building block for creating highly sensitive and selective fluorescent probes. These sensors typically operate on mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the presence of a target analyte, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" response allows for the rapid and effective monitoring of environmental contaminants.

Signaling Pathways and Sensing Mechanisms

The fluorescence of many 8-hydroxyquinoline-based sensors is governed by an Excited-State Intramolecular Proton Transfer (ESIPT) process. In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and the nitrogen atom of the quinoline ring. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to a non-emissive or weakly emissive tautomeric form. The binding of a target analyte, such as a metal ion, to the chelating site formed by the hydroxyl oxygen and the imine nitrogen (in Schiff base derivatives) can inhibit this ESIPT process. This inhibition restores the fluorescence of the sensor, resulting in a "turn-on" signal.

G General Signaling Pathway of an this compound-Based Chemosensor cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State Sensor_Off Sensor (Weakly Fluorescent) ExcitedState Excited State (Non-emissive) Sensor_Off->ExcitedState Proton Transfer Sensor_On Sensor-Analyte Complex (Highly Fluorescent) Sensor_Off->Sensor_On + Analyte ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) GroundState Ground State GroundState->Sensor_Off hv (Excitation) ExcitedState->GroundState Non-radiative decay Fluorescence Fluorescence Emission Sensor_On->Fluorescence hv' (Emission) Analyte Target Analyte (e.g., Metal Ion) G Workflow for Synthesis of an this compound Schiff Base Chemosensor Start Start Dissolve Dissolve this compound and primary amine in ethanol Start->Dissolve Reflux Add catalytic amount of acetic acid and reflux for 2-4 hours Dissolve->Reflux Cool Cool the reaction mixture to room temperature Reflux->Cool Filter Filter the precipitate Cool->Filter Wash Wash the solid with cold ethanol Filter->Wash Dry Dry the product under vacuum Wash->Dry Characterize Characterize the final product (NMR, Mass Spec, etc.) Dry->Characterize End End Characterize->End G Workflow for Environmental Water Sample Analysis Start Start Collect Collect Water Sample Start->Collect Filter Filter the sample (0.45 µm filter) to remove suspended particles Collect->Filter Adjust_pH Adjust pH of the sample to optimal range for detection Filter->Adjust_pH Add_Sensor Add a known concentration of the sensor to the water sample Adjust_pH->Add_Sensor Prepare_Sensor Prepare a stock solution of the chemosensor Prepare_Sensor->Add_Sensor Incubate Incubate for a specified time to allow for complexation Add_Sensor->Incubate Measure Measure the fluorescence (or absorbance) of the solution Incubate->Measure Analyze Analyze the data and determine analyte concentration Measure->Analyze End End Analyze->End

Troubleshooting & Optimization

Technical Support Center: Improving the Quantum Yield of 8-Hydroxyquinoline-2-carbaldehyde Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-2-carbaldehyde and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the fluorescence quantum yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound solution weak or undetectable?

A1: 8-Hydroxyquinoline and its derivatives, including this compound, are often weakly fluorescent in their free form in solution. This is primarily due to a non-radiative decay process called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring in the excited state. This process provides a pathway for the molecule to return to its ground state without emitting a photon, thus quenching fluorescence.[1]

Q2: How can I significantly increase the fluorescence quantum yield?

A2: The most effective method to enhance the fluorescence of this compound is through chelation with metal ions. When it binds to a metal ion, the hydroxyl proton is displaced, and the molecule's conformation becomes more rigid. This structural change inhibits the ESIPT process, leading to a substantial increase in fluorescence emission.[1] Diamagnetic metal ions with a closed-shell electronic configuration, such as Zn²⁺, Al³⁺, and Mg²⁺, are particularly effective at forming highly fluorescent complexes.

Q3: Which metal ions are best for enhancing fluorescence?

A3: Generally, diamagnetic metal ions result in the most intense fluorescence. The choice of metal ion can also influence the emission wavelength. Commonly used metal ions to enhance the fluorescence of 8-hydroxyquinoline derivatives include:

  • Aluminum (Al³⁺)

  • Zinc (Zn²⁺)

  • Magnesium (Mg²⁺)

  • Cadmium (Cd²⁺)

  • Gallium (Ga³⁺)

  • Indium (In³⁺)

Paramagnetic metal ions such as Fe³⁺, Cu²⁺, and Ni²⁺ should be avoided as they can quench fluorescence.

Q4: How does the solvent affect the fluorescence quantum yield?

A4: The solvent environment plays a crucial role in the fluorescence properties of this compound and its metal complexes. Protic solvents, like water and alcohols, can form hydrogen bonds with the molecule, which may provide a non-radiative decay pathway and lead to lower quantum yields. Aprotic solvents, such as DMSO, DMF, and acetonitrile, often result in higher fluorescence intensity. The polarity of the solvent can also influence the emission wavelength.

Q5: What is the optimal pH for fluorescence measurements?

A5: The fluorescence of 8-hydroxyquinoline-metal complexes is highly pH-dependent. The optimal pH range for the formation and fluorescence of many of these complexes is typically between 5 and 8.[1] It is crucial to control the pH of your solution using a suitable buffer system (e.g., acetate or phosphate buffer) to ensure reproducible and optimal results.

Q6: Can chemical modification of this compound improve its quantum yield?

A6: Yes, modifying the 8-hydroxyquinoline structure can significantly impact its fluorescence. For instance, converting the hydroxyl group to an ether linkage (e.g., methoxy) can enhance fluorescence by preventing ESIPT. Additionally, forming Schiff base derivatives by reacting the carbaldehyde group can create new ligands with potentially higher quantum yields upon metal chelation. For example, a Schiff base derivative of a similar compound, 8-hydroxyjulolidine-9-carboxaldehyde, showed a high quantum yield of 0.502 upon complexation with Al³⁺.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Very Weak Fluorescence Signal Incorrect pH: The formation and fluorescence of the metal complex are highly pH-dependent.Adjust the pH of your solution to the optimal range (typically 5-8) using a suitable buffer. Perform a pH titration to find the optimal pH for your specific complex.
Presence of Quenching Metal Ions: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺) can quench fluorescence.Use high-purity reagents and solvents. If quenching ions are suspected, consider adding a masking agent like EDTA, provided it doesn't interfere with your target complex.
Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can lead to lower quantum yields.Test different aprotic solvents (e.g., DMSO, DMF, acetonitrile) or solvent mixtures to find the optimal environment for your complex.
Incomplete Complex Formation: Incorrect stoichiometry or insufficient incubation time.Ensure the appropriate molar ratio of the ligand to the metal ion. Allow sufficient time for the complex to form before measurement.
High Background Fluorescence Contaminated Solvents or Reagents: Impurities in solvents or reagents may be fluorescent.Use spectroscopic grade solvents and high-purity reagents. Always run a blank sample to check for background fluorescence.
Excess Unbound Ligand: High concentrations of the free ligand might contribute to background noise.Optimize the concentration of this compound to the lowest effective concentration.
Inconsistent or Irreproducible Readings Fluctuating pH: Small shifts in pH can cause significant changes in fluorescence intensity.Use a reliable buffer system to maintain a constant pH throughout the experiment.
Temperature Variations: Fluorescence is temperature-sensitive.Ensure all measurements are performed at a constant and controlled temperature. Use a temperature-controlled cuvette holder if available.
Photobleaching: Prolonged exposure to the excitation light can degrade the fluorophore.Minimize exposure time to the excitation light. Use the lowest effective excitation intensity and prepare fresh samples if photobleaching is suspected.
Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light.Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1 AU.

Quantitative Data

Note: Specific quantum yield data for this compound is limited in the literature. The following tables provide data for the parent compound, 8-hydroxyquinoline (8-HQ), and a closely related Schiff base derivative to illustrate the expected trends.

Table 1: Solvent Effects on the Photophysical Properties of 8-Hydroxyquinoline (8-HQ)

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
Methanol3155100.02
Ethanol3165120.03
Propanol3175150.04
Acetonitrile314505< 0.01
Dichloromethane3124900.02
Dimethylformamide (DMF)3185200.12
Dimethyl sulfoxide (DMSO)3205250.15

Data adapted from studies on 8-hydroxyquinoline and illustrates the general trend of higher quantum yields in polar aprotic solvents.

Table 2: Effect of Metal Ion Chelation on the Fluorescence of an 8-Hydroxyquinoline Schiff Base Derivative *

Metal IonEmission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
None~530 (weak)0.035
Al³⁺~5100.502
Zn²⁺-Significant enhancement observed
Other metal ions (e.g., Fe³⁺, Cu²⁺, Cr³⁺)-Quenching observed

*Data is for (E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazide, a Schiff base of a related aldehyde, and demonstrates the significant enhancement upon chelation with Al³⁺.[2]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Metal Complex of this compound

This protocol describes a general method for the synthesis of a metal complex to enhance fluorescence.

Materials:

  • This compound

  • Metal salt (e.g., Zinc(II) acetate, Aluminum(III) chloride)

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M)

Procedure:

  • Prepare the Ligand Solution: Dissolve this compound in hot ethanol to create a solution (e.g., 0.002 mol in 30 mL).

  • Prepare the Metal Salt Solution: Dissolve the chosen metal salt in ethanol (e.g., 0.001 mol for a 2:1 ligand-to-metal ratio in 20 mL).

  • Reaction: While stirring, add the metal salt solution dropwise to the hot ligand solution.

  • pH Adjustment: Adjust the pH of the mixture to the optimal range (typically 6-8) by adding a few drops of 1M NaOH solution. This facilitates the deprotonation of the hydroxyl group.

  • Reflux: Heat the mixture to reflux for 1-3 hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

  • Washing: Wash the collected complex with cold ethanol and then with deionized water to remove unreacted starting materials.

  • Drying: Dry the complex under vacuum.

Protocol 2: Optimization of Fluorescence by pH Titration

This protocol outlines how to determine the optimal pH for maximum fluorescence intensity of your metal complex.

Materials:

  • Synthesized metal complex of this compound

  • A suitable solvent (e.g., DMSO, DMF, or an aqueous buffer system)

  • A series of buffers covering a pH range (e.g., pH 4 to 10)

  • Fluorometer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the metal complex in a suitable solvent like DMSO.

  • Prepare Samples: In a series of cuvettes, add an equal aliquot of the stock solution to each buffer, ensuring the final concentration of the complex is the same in all samples.

  • Measure Fluorescence: For each sample, measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Plot Data: Plot the fluorescence intensity as a function of pH.

  • Determine Optimal pH: The pH at which the highest fluorescence intensity is observed is the optimal pH for your experiments.

Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_optimization Fluorescence Optimization ligand Ligand Solution (8-HQC in Ethanol) reaction Reaction & pH Adjustment ligand->reaction metal Metal Salt Solution (e.g., Zn(OAc)2 in Ethanol) metal->reaction reflux Reflux (1-3h) reaction->reflux isolation Isolation & Washing reflux->isolation complex Dried Metal Complex isolation->complex stock Prepare Stock Solution of Complex complex->stock titration pH Titration (pH 4-10) stock->titration solvent_screen Solvent Screening (Aprotic vs. Protic) stock->solvent_screen measurement Fluorescence Measurement titration->measurement solvent_screen->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for synthesis and fluorescence optimization.

signaling_pathway cluster_process Fluorescence Mechanism of 8-Hydroxyquinoline Derivatives HQ_ground 8-HQC (Ground State) HQ_excited 8-HQC* (Excited State) HQ_ground->HQ_excited Excitation (hν) ESIPT ESIPT Tautomer* HQ_excited->ESIPT Proton Transfer Quenching Fluorescence Quenching (Non-radiative decay) HQ_excited->Quenching Other non-radiative pathways ESIPT->Quenching Metal_Complex Metal Complex (M-8-HQC) Complex_excited M-8-HQC* Metal_Complex->Complex_excited Excitation (hν) Fluorescence Strong Fluorescence (Radiative decay) Complex_excited->Fluorescence Emission (hν')

Caption: Mechanism of fluorescence enhancement by metal chelation.

References

troubleshooting low yield in the synthesis of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 8-Hydroxyquinoline-2-carbaldehyde. The primary focus is on the most common synthetic route: the oxidation of 2-methyl-8-hydroxyquinoline using selenium dioxide (SeO₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than reported in the literature. What are the most common causes?

Low yields in this synthesis are typically attributed to several factors: suboptimal reaction conditions, reagent quality, inefficient workup and purification, or the occurrence of side reactions. A systematic approach to troubleshooting is recommended to identify the root cause.

Q2: How critical are the reaction temperature and time?

Temperature and reaction time are crucial parameters that directly influence the yield and purity of the product.

  • Low Temperature: Insufficient temperature may lead to an incomplete reaction, resulting in a low conversion of the starting material.

  • High Temperature: Excessive heat can promote the formation of tar-like byproducts and over-oxidation of the desired aldehyde to the corresponding carboxylic acid.[1] The reaction is often exothermic, so careful temperature control is essential.[1]

It is recommended to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[2]

Q3: I'm observing a lot of black precipitate and a dark-colored reaction mixture. What is causing this and how can I minimize it?

The black precipitate is elemental selenium, a byproduct of the oxidation reaction with selenium dioxide.[3] While its formation is expected, excessive dark coloration or tar formation can indicate side reactions due to high temperatures.[1] To mitigate this, consider the following:

  • Controlled Reagent Addition: Add the selenium dioxide solution dropwise to the heated solution of 2-methyl-8-hydroxyquinoline to manage the exothermic nature of the reaction.[3]

  • Optimal Temperature: Maintain the reaction temperature within the recommended range (see table below). Some protocols suggest temperatures as low as 50-60°C to minimize byproduct formation.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help prevent oxidative side reactions.[3]

Q4: What is the optimal solvent and molar ratio of reactants?

The choice of solvent and the stoichiometry of the reactants are key to achieving a good yield.

  • Solvent: Dioxane is the most commonly reported solvent for this reaction.[2][3] Other solvents like a mixture of cyclohexane and ethanol have also been used.[4] The choice of solvent can influence the solubility of reactants and the reaction temperature.

  • Molar Ratio: An excess of selenium dioxide is typically used to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of SeO₂ relative to 2-methyl-8-hydroxyquinoline is common.[2][3]

Q5: My final product is difficult to purify. What are the best practices for workup and purification?

Effective removal of selenium byproducts and unreacted starting material is crucial for obtaining a pure product.

  • Filtration: After cooling the reaction mixture, the elemental selenium should be removed by filtration.[2][3] Washing the filtered solid with the reaction solvent can help recover any adsorbed product.[3]

  • Extraction: An aqueous workup is generally not the primary method of purification. Instead, after filtration, the solvent is typically removed under reduced pressure.[3]

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is a highly effective method to separate the desired aldehyde from impurities.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be used to further purify the product and obtain it as yellow crystals.[2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported reaction conditions for the synthesis of this compound, highlighting the impact on yield.

Starting MaterialOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-methylquinolin-8-olSeO₂ (1.2)Dioxane1208-12Not specified[2]
2-Methyl-8-hydroxyquinolineSeO₂ (1.26)1,4-dioxane/water1003~52[3]
2-methyl-8-hydroxyquinolineSeO₂ (1.35)Dioxane801040.5[3]
8-hydroxy-2-methylquinolineSeO₂ (1.5)Dioxane802038[3]
2-methyl-quinolin-8-olSeO₂ (1.77)Dioxane50-553 (dropwise)90[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on commonly cited methods.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-8-hydroxyquinoline (1 equivalent) in dioxane.

  • Reagent Addition: In a separate flask, dissolve selenium dioxide (1.2-1.5 equivalents) in a minimal amount of water and dioxane. Heat the solution of 2-methyl-8-hydroxyquinoline to the desired temperature (e.g., 80°C) under a nitrogen atmosphere. Add the selenium dioxide solution dropwise to the reaction mixture over a period of time.

  • Reaction: After the addition is complete, maintain the reaction mixture at the specified temperature and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated elemental selenium. Wash the solid with dioxane.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate). The fractions containing the product can be combined and the solvent evaporated to yield this compound as a yellow solid. Further purification can be achieved by recrystallization from ethanol.

Mandatory Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Pathway cluster_end start Low Yield of this compound check_reaction Incomplete Reaction or Byproduct Formation? start->check_reaction check_conditions Review Reaction Conditions: - Temperature - Time - Solvent check_reaction->check_conditions Yes check_workup Review Workup & Purification: - Efficient Filtration? - Correct Chromatography? - Recrystallization Loss? check_reaction->check_workup No, reaction appears clean optimize_conditions Optimize Conditions: - Lower Temperature - Monitor by TLC - Ensure Inert Atmosphere check_conditions->optimize_conditions check_reagents Review Reagents: - Purity of Starting Material - Purity of SeO₂ - Molar Ratio optimize_conditions->check_reagents optimize_reagents Use Pure Reagents & Optimize Stoichiometry check_reagents->optimize_reagents end Improved Yield optimize_reagents->end optimize_workup Optimize Purification: - Thorough Washing of Precipitate - Fine-tune Eluent System - Careful Recrystallization check_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

G cluster_reactants cluster_intermediate cluster_products SM 2-Methyl-8-hydroxyquinoline Intermediate Selenous Acid Intermediate SM->Intermediate Activation of Methyl Group SeO2 SeO₂ SeO2->Intermediate Product This compound Intermediate->Product Dehydrogenation Byproduct Se + H₂O Intermediate->Byproduct

Caption: Simplified reaction pathway for the oxidation of 2-methyl-8-hydroxyquinoline.

References

Technical Support Center: Optimization of Schiff Base Formation with 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 8-Hydroxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the formation of a Schiff base from this compound?

A1: The formation of a Schiff base, also known as an imine, involves the condensation reaction between this compound and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the Schiff base.

Q2: I am not getting any product. What are the most critical parameters to check?

A2: If you are not observing product formation, consider the following critical parameters:

  • Purity of Reactants: Ensure that the this compound and the primary amine are of high purity. Impurities can inhibit the reaction.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol and methanol are commonly used and often give good results.[1][2][3] Ensure the solvent is anhydrous, as excess water can shift the equilibrium back towards the reactants.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating (reflux) to overcome the activation energy.[1][4]

  • Catalyst: An acid or base catalyst can significantly accelerate the reaction. For many Schiff base formations, a catalytic amount of acid (e.g., acetic acid) is beneficial.

  • Stoichiometry: A 1:1 molar ratio of the aldehyde and amine is typically used.[2][3]

Q3: My reaction yield is very low. How can I improve it?

A3: Low yields can be addressed by optimizing several factors:

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TTC). Prolonging the reaction time might improve the yield.[1]

  • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side product formation. An optimal temperature needs to be determined experimentally.[1]

  • Water Removal: The formation of a Schiff base is a reversible reaction where water is a byproduct. Removing water as it is formed can drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • pH of the reaction medium: The pH can influence the reactivity of both the aldehyde and the amine. An optimal pH, usually weakly acidic, can enhance the rate of condensation.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent depends on the solubility of your reactants and the reaction temperature. Ethanol and methanol are the most commonly reported solvents for this reaction, often leading to high yields.[1][2][3] Other solvents like acetonitrile and dichloromethane have also been used.[1] It is advisable to perform small-scale trial reactions in different solvents to identify the most suitable one for your specific amine.

Q5: Is a catalyst necessary for the reaction?

A5: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., KOH) can significantly increase the reaction rate and yield.[2][3] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction 1. Low reactivity of the amine. 2. Reaction temperature is too low. 3. Absence of a catalyst. 4. Presence of excess water in the solvent.1. Add a few drops of a suitable catalyst (e.g., glacial acetic acid). 2. Increase the reaction temperature and monitor by TLC. 3. Use an anhydrous solvent or add a dehydrating agent.
Low Product Yield 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Suboptimal solvent or temperature. 4. Product loss during work-up and purification.1. Increase the reaction time. 2. Remove water using a Dean-Stark trap or a drying agent. 3. Screen different solvents and temperatures. 4. Optimize the purification method (e.g., recrystallization solvent).
Formation of multiple products (observed on TLC) 1. Side reactions due to high temperature. 2. Impure starting materials. 3. Decomposition of the product.1. Lower the reaction temperature. 2. Purify the starting materials before the reaction. 3. Reduce the reaction time and monitor closely.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Product is an oil and does not crystallize.1. Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to the reaction mixture. 3. Purify by column chromatography.
Product decomposes upon standing 1. Schiff bases can be susceptible to hydrolysis.1. Store the purified product in a desiccator under an inert atmosphere. 2. Avoid exposure to moisture and acidic conditions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature on the effect of various parameters on Schiff base formation.

Table 1: Effect of Solvent on Schiff Base Yield

SolventTemperature (°C)Time (min)Yield (%)Reference
Ethanol (EtOH)2530High[1]
Methanol (MeOH)Room Temp60-[2][3]
Water (H₂O)50-Low[1]
Acetonitrile (CH₃CN)50-Moderate[1]
Dichloromethane (CH₂Cl₂)50-Moderate[1]
EtOH/H₂O50-Moderate[1]

Note: Yield percentages are often reported as "high," "moderate," or "low" in comparative studies without specific values.

Table 2: Effect of Temperature and Time on Schiff Base Yield (in Ethanol)

Temperature (°C)Time (min)Effect on YieldReference
2530Optimal[1]
>2530No significant improvement[1]
2515-90No significant improvement beyond 30 min[1]

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol is a generalized procedure based on common methodologies.[2][3] Researchers should optimize the conditions for their specific amine.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous Ethanol (or another suitable solvent)

  • Catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve 1 mmol of this compound in a suitable volume of anhydrous ethanol (e.g., 20 mL) in a round-bottom flask.

  • To this solution, add a solution of 1 mmol of the primary amine in a small amount of ethanol.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid, if necessary.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization, or purify by column chromatography.

  • Characterize the purified product using appropriate spectroscopic methods (e.g., FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Schiff_Base_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants: This compound + Primary Amine Mix Mix Reactants in Solvent Reactants->Mix Solvent Choose Solvent (e.g., Ethanol) Solvent->Mix Catalyst Add Catalyst (Optional, e.g., Acetic Acid) Mix->Catalyst Heat Set Temperature (Room Temp or Reflux) Catalyst->Heat Monitor Monitor with TLC Heat->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Reaction Complete Purify Purify (Recrystallization/ Column Chromatography) Isolate->Purify Characterize Characterize (FTIR, NMR, MS) Purify->Characterize Final_Product Pure Schiff Base Characterize->Final_Product

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting_Logic cluster_solutions_no_product Troubleshooting: No Product cluster_solutions_low_yield Troubleshooting: Low Yield Start Start Synthesis Check_TLC Reaction Progress on TLC? Start->Check_TLC No_Product No Product Formation Check_TLC->No_Product No Low_Yield Low Yield Check_TLC->Low_Yield Partial Good_Yield Good Yield Check_TLC->Good_Yield Yes Check_Reagents Check Reagent Purity No_Product->Check_Reagents Increase_Time Increase Reaction Time Low_Yield->Increase_Time Add_Catalyst Add Catalyst Check_Reagents->Add_Catalyst Increase_Temp Increase Temperature Add_Catalyst->Increase_Temp Use_Anhydrous Use Anhydrous Solvent Increase_Temp->Use_Anhydrous Use_Anhydrous->Start Retry Remove_Water Remove Water (Dean-Stark) Increase_Time->Remove_Water Optimize_Conditions Optimize Solvent/Temp Remove_Water->Optimize_Conditions Optimize_Conditions->Start Retry with Optimization

Caption: Troubleshooting logic for Schiff base formation.

References

common challenges in the purification of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Hydroxyquinoline-2-carbaldehyde Purification

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis and purification process. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The oxidation of 2-methylquinolin-8-ol to the aldehyde may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the selenium dioxide is of high quality and used in the correct stoichiometric ratio.[1][2]

  • Product Loss During Extraction: The product may be lost during the workup and extraction phases.

    • Solution: Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous phase.[3]

  • Inefficient Column Chromatography: The choice of solvent system and column packing can lead to poor separation and product loss.

    • Solution: Optimize the eluent system for column chromatography. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v).[1][2] Use a gradient elution if co-elution with impurities is an issue. Ensure the silica gel is properly packed to avoid channeling.

  • Decomposition: The product can be sensitive to heat and prolonged exposure to acidic or basic conditions.

    • Solution: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.[4]

Q2: I am having trouble removing selenium byproducts from my crude product. How can I effectively eliminate them?

A2: Selenium byproducts, often appearing as a black or red precipitate, are a common issue in oxidations using selenium dioxide.

  • Filtration: The most straightforward method is to filter the reaction mixture after cooling. The elemental selenium can be removed by filtration through a pad of Celite.

  • Washing: Thoroughly wash the filtered selenium with the reaction solvent (e.g., dioxane, dichloromethane) to recover any adsorbed product.[2]

  • Column Chromatography: If fine selenium particles persist, they can typically be removed during silica gel column chromatography as they will remain at the top of the column.

Q3: My purified product contains an impurity that I suspect is the starting material, 2-methylquinolin-8-ol. How can I confirm this and remove it?

A3: The presence of unreacted starting material is a frequent challenge.

  • Confirmation:

    • TLC: Spot your purified product, the starting material, and a co-spot (a mixture of both) on a TLC plate. If two spots are visible in your product lane, one of which corresponds to the starting material, then it is present as an impurity.

    • ¹H NMR: The ¹H NMR spectrum of the starting material will show a characteristic singlet for the methyl protons (around δ 2.5-2.7 ppm), which will be absent in the pure product. The aldehyde proton of this compound appears as a singlet at a much higher chemical shift (around δ 10.25 ppm).[1][2]

  • Removal:

    • Column Chromatography: Careful column chromatography with an optimized eluent system (e.g., petroleum ether:ethyl acetate) should effectively separate the aldehyde from the less polar starting material.[1][2]

    • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system may be effective.

Q4: I am observing the formation of a dark, tarry substance during my reaction or workup. What is causing this and how can I prevent it?

A4: Tarry polymer formation can be a significant issue, often due to side reactions or product instability.

  • Cause: This can be caused by excessive heat, prolonged reaction times, or highly acidic or basic conditions during workup. The Skraup synthesis method for the precursor 8-hydroxyquinoline is known to produce polymers.[5]

  • Prevention and Removal:

    • Temperature Control: Maintain the recommended reaction temperature and avoid overheating.[1][2]

    • pH Control: During workup, carefully control the pH. A patented method for purifying 8-hydroxyquinoline involves adjusting the pH to 3.7-3.9 to precipitate polymers before isolating the product at a pH of 7-7.5.[5] While this is for the precursor, the principle of pH-controlled precipitation of polymeric impurities can be applicable.

    • Solvent Choice: Use appropriate solvents for extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a yellow to light orange crystalline solid or powder.[2][4] Its melting point is reported to be in the range of 97-100 °C.[6][7]

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored at -20°C in a sealed container, away from moisture and light.[4] For solutions in a solvent, storage at -80°C is recommended for long-term stability (up to 6 months).[4]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: The purity can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity. A certificate of analysis for a commercial sample showed a purity of 99.62% by HPLC.[4] Note that the chelating properties of 8-hydroxyquinolines can complicate HPLC analysis on standard silica columns due to interactions with trace metals.[8]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to identify impurities if their signals are distinct from the product's signals.

  • Gas Chromatography (GC): A purity of ≥98.0% determined by GC has been reported for commercially available products.[7]

Q4: Can I use recrystallization instead of column chromatography for purification?

A4: Recrystallization can be a viable purification method, especially for removing minor impurities if a suitable solvent is found. However, column chromatography is generally more effective for separating components with different polarities, such as the product from the starting material or other byproducts.[1][2] A common method for purifying the related 8-hydroxyquinoline involves recrystallization from methanol.[5]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[4]
Molecular Weight173.17 g/mol [4]
AppearanceLight yellow to orange solid[4]
Melting Point97-100 °C[6][7]
Storage-20°C, sealed, away from moisture[4]

Table 2: Purification Methodologies and Reported Yields

Purification MethodEluent/Solvent SystemReported YieldReference
Silica Gel Column ChromatographyPetroleum ether: Ethyl acetate (95:5, v/v)90%[1][2]
Silica Gel Column ChromatographyHexane: Ethyl acetate (15:1 to 10:1)38%[2]
Silica Gel Column ChromatographyDichloromethane: Methanol (1:0 to 40:1)61%[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on commonly cited laboratory procedures for the purification of this compound.[1][2]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial eluent (e.g., 100% petroleum ether or a low polarity mixture like 98:2 petroleum ether:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, ensuring a level and uniform bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed silica gel column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., petroleum ether:ethyl acetate 95:5, v/v).

    • Collect fractions and monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 petroleum ether:ethyl acetate) to elute the desired product. The product is a yellow compound and should be visible as it moves down the column.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C to yield the purified this compound as a yellow solid.

Visualizations

Purification_Workflow Figure 1: General Purification Workflow for this compound start Crude Reaction Mixture filtration Filtration (remove Se) start->filtration workup Aqueous Workup / Extraction filtration->workup concentration Concentration in vacuo workup->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fractions Combine Pure Fractions chromatography->fractions final_product Pure this compound fractions->final_product Troubleshooting_Logic Figure 2: Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/NMR) low_yield->check_reaction check_extraction Review Extraction Protocol low_yield->check_extraction check_column Evaluate Chromatography Technique low_yield->check_column incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extraction_loss Product Loss in Aqueous Layer? check_extraction->extraction_loss column_issue Poor Separation/Co-elution? check_column->column_issue extend_time Action: Extend Reaction Time / Check Reagents incomplete_reaction->extend_time Yes adjust_ph Action: Adjust pH / Increase Extractions extraction_loss->adjust_ph Yes optimize_eluent Action: Optimize Eluent / Repack Column column_issue->optimize_eluent Yes

References

Technical Support Center: Overcoming Interference in Metal Ion Sensing with 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 8-Hydroxyquinoline-2-carbaldehyde (8-HQC) for metal ion sensing.

Troubleshooting Guide

This guide addresses common issues that may arise during metal ion sensing experiments using 8-HQC.

Problem Potential Cause Recommended Solution
No or Weak Fluorescence Signal Incorrect pH: The fluorescence of the 8-HQC-metal complex is highly pH-dependent. The optimal pH for complex formation and fluorescence is typically in the weakly acidic to neutral range.[1]Perform a pH titration to determine the optimal pH for your specific metal ion. Use a suitable buffer (e.g., acetate, MES, or HEPES) to maintain a constant pH.
Presence of Quenching Ions: Paramagnetic metal ions such as Fe³⁺, Cu²⁺, and Ni²⁺ are known to quench fluorescence, even at low concentrations.[2]Use high-purity reagents and deionized water. Consider using a masking agent like cyanide or triethanolamine to complex with the interfering ions.[2]
Inappropriate Solvent: The polarity of the solvent can significantly affect the fluorescence quantum yield of the 8-HQC-metal complex.Test a range of solvents with varying polarities to find the optimal medium for your assay.
Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of the fluorophore.Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal.
High Background Fluorescence Autofluorescence from Sample Matrix: Biological samples or other complex matrices may contain endogenous fluorescent molecules.Run a blank sample containing the matrix without the 8-HQC probe to quantify the background fluorescence and subtract it from your measurements.
Impure 8-HQC Reagent: Impurities in the 8-HQC reagent can contribute to background fluorescence.Use high-purity 8-HQC. If necessary, purify the reagent by recrystallization or chromatography.
Poor Selectivity for Target Ion Interference from Other Metal Ions: Other metal ions present in the sample may also form fluorescent complexes with 8-HQC.[3][4]pH Adjustment: Fine-tune the pH of the solution to favor the formation of the complex with the target ion.[2] Masking Agents: Employ masking agents that selectively bind to and "mask" the interfering ions, preventing them from reacting with 8-HQC.[2] Competitive Ligand Exchange: Introduce a competing ligand that has a higher affinity for the interfering ions than for the target ion.
Inconsistent or Irreproducible Results Fluctuations in Temperature: The binding affinity and fluorescence intensity can be temperature-dependent.Maintain a constant temperature throughout the experiment using a temperature-controlled fluorometer or a water bath.
Variability in Reagent Concentrations: Inaccurate concentrations of the 8-HQC probe or metal ion solutions will lead to inconsistent results.Prepare fresh stock solutions and accurately determine their concentrations. Use calibrated pipettes for all liquid handling.
Instrumental Drift: The performance of the fluorometer can drift over time.Calibrate the instrument regularly using standard fluorescent dyes. Allow the instrument to warm up sufficiently before taking measurements.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of metal ion sensing by this compound (8-HQC)?

A1: 8-HQC is weakly fluorescent in its free form. Upon chelation with a metal ion, a rigid 5-membered ring is formed through coordination with the hydroxyl oxygen and the aldehyde oxygen. This chelation-enhanced fluorescence (CHEF) effect restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity.[3][5]

Q2: Which metal ions can be detected using 8-HQC?

A2: 8-Hydroxyquinoline and its derivatives can form complexes with a wide range of metal ions, including but not limited to Al³⁺, Zn²⁺, Cd²⁺, and Mg²⁺.[4][6] The selectivity of 8-HQC can be influenced by the experimental conditions.

Q3: How can I improve the selectivity of my 8-HQC-based sensor for a specific metal ion?

A3: To enhance selectivity, you can:

  • Optimize the pH: The formation constant of metal-8-HQC complexes is pH-dependent. By carefully controlling the pH, you can favor the complexation of your target ion over others.[2]

  • Use Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from binding to 8-HQC. For example, triethanolamine can be used to mask Fe³⁺ and Al³⁺.[2]

  • Modify the 8-HQC structure: Chemical modification of the 8-hydroxyquinoline scaffold can tune its binding affinity and selectivity for different metal ions.[3]

Q4: What are the typical excitation and emission wavelengths for 8-HQC-metal complexes?

A4: The excitation and emission maxima of 8-HQC-metal complexes can vary depending on the specific metal ion and the solvent used. Generally, excitation is in the UV-A range (around 350-400 nm), and emission is observed in the visible region (around 450-550 nm). It is always recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental setup.

Q5: My sample contains high concentrations of interfering ions. What is the best strategy to overcome this?

A5: A combination of strategies is often most effective. Start by optimizing the pH to maximize the signal from your target ion while minimizing the signal from interfering ions. If interference is still significant, introduce a suitable masking agent. The choice of masking agent will depend on the specific interfering ions present in your sample.[2]

Quantitative Data: Selectivity of 8-HQC Derivatives

The following table summarizes the fluorescence response of a Schiff-base derivative of 8-HQC (8-HQC-2PA) to various metal ions, demonstrating its selectivity for Zn²⁺ and Cd²⁺.[7]

Metal Ion (as chloride salts)Fluorescence Intensity (a.u.) of 8-HQC-2PA + Metal IonFluorescence Intensity (a.u.) of 8-HQC-2PA + Zn²⁺ + Interfering Metal Ion
None (8-HQC-2PA only)~50-
Zn²⁺~450-
Cd²⁺~200~430
Na⁺~60~440
K⁺~60~440
Ca²⁺~70~435
Mg²⁺~75~430
Mn²⁺~80~420
Fe³⁺~90~400
Co²⁺~100~380
Ni²⁺~110~370
Cu²⁺~120~350
Pb²⁺~130~410
Hg²⁺~140~400

Data is estimated from graphical representation in the source and is for illustrative purposes.[7]

Experimental Protocols

General Protocol for Metal Ion Sensing using 8-HQC

This protocol provides a general procedure for the detection of metal ions using 8-HQC. It should be optimized for your specific application.

1. Materials:

  • This compound (8-HQC) stock solution (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the metal ion of interest and potential interfering ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 0.1 M Acetate, MES, or HEPES buffer at the desired pH).

  • High-purity deionized water.

  • Fluorometer and quartz cuvettes.

2. Procedure:

  • Preparation of Working Solutions:

    • Dilute the 8-HQC stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer.

    • Prepare a series of metal ion standard solutions of known concentrations by diluting the stock solution in the same buffer.

  • Blank Measurement:

    • To a quartz cuvette, add the 8-HQC working solution and the buffer to the final volume.

    • Record the fluorescence emission spectrum to obtain the background fluorescence of the probe.

  • Titration with Target Metal Ion:

    • To a quartz cuvette containing the 8-HQC working solution, add increasing aliquots of the target metal ion standard solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Interference Study (Competitive Experiment):

    • To a quartz cuvette containing the 8-HQC working solution and a fixed concentration of the target metal ion, add an aliquot of a potential interfering metal ion solution.

    • Record the fluorescence emission spectrum and compare the intensity to the solution without the interfering ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the target metal ion concentration to generate a calibration curve.

    • Compare the fluorescence response in the presence and absence of interfering ions to assess selectivity.

Protocol for Using a Masking Agent

1. Additional Materials:

  • Stock solution of the chosen masking agent (e.g., 100 mM triethanolamine in deionized water).

2. Procedure:

  • Prepare the 8-HQC working solution in the appropriate buffer.

  • To a cuvette, add the 8-HQC solution.

  • Add the solution containing the interfering metal ion(s).

  • Add the masking agent solution and incubate for a sufficient time (e.g., 5-10 minutes) to allow for the formation of the interferent-masking agent complex.

  • Add the target metal ion solution.

  • Record the fluorescence emission spectrum and compare the signal to a control experiment without the masking agent.[2]

Visualizing Experimental Workflows

Logical Relationship for Overcoming Interference

cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome Interference Interference from Non-Target Metal Ions pH_Optimization pH Optimization Interference->pH_Optimization Masking_Agents Use of Masking Agents Interference->Masking_Agents Probe_Modification Probe Modification Interference->Probe_Modification Selective_Detection Selective Detection of Target Metal Ion pH_Optimization->Selective_Detection Masking_Agents->Selective_Detection Probe_Modification->Selective_Detection

Caption: Strategies to mitigate interference in metal ion sensing.

Experimental Workflow for Interference Testing

start Start prepare_solutions Prepare 8-HQC and Metal Ion Solutions start->prepare_solutions control_measurement Measure Fluorescence of 8-HQC + Target Ion prepare_solutions->control_measurement add_interferent Add Interfering Ion control_measurement->add_interferent interference_measurement Measure Fluorescence add_interferent->interference_measurement add_masking_agent Add Masking Agent interference_measurement->add_masking_agent masked_measurement Measure Fluorescence add_masking_agent->masked_measurement analyze_data Analyze and Compare Fluorescence Data masked_measurement->analyze_data end End analyze_data->end

Caption: Workflow for evaluating and mitigating ionic interference.

References

refining the experimental setup for 8-Hydroxyquinoline-2-carbaldehyde-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-2-carbaldehyde (HQCA) and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful implementation of HQCA-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HQCA) and what are its primary applications in research?

A1: this compound is a derivative of 8-hydroxyquinoline (HQ), a versatile organic compound known for its metal-chelating properties.[1] The addition of a carboxaldehyde group at the 2-position enhances its reactivity and allows for the synthesis of a wide range of derivatives, particularly Schiff bases.[1] HQCA and its derivatives are primarily used in the development of fluorescent and colorimetric sensors for the detection of metal ions such as Zn²⁺, Cu²⁺, and Al³⁺.[1][2][3] They also serve as building blocks for compounds with potential antimicrobial and anticancer activities.[1]

Q2: Why is my HQCA-based fluorescent sensor not showing a signal or a very weak one?

A2: The fluorescence of 8-hydroxyquinoline derivatives is often weak in their free form and significantly enhances upon chelation with a metal ion.[4] This is due to a process called excited-state intramolecular proton transfer (ESIPT), which provides a non-radiative decay pathway. Metal binding inhibits ESIPT, leading to increased fluorescence.[5] If you are observing a weak or no signal, consider the following:

  • Presence of the target metal ion: Ensure the metal ion of interest is present in your sample at a sufficient concentration.

  • pH of the solution: The fluorescence of HQCA-metal complexes is highly pH-dependent. The optimal pH for complex formation and fluorescence is typically in the neutral to slightly acidic or basic range (pH 5-8).[6]

  • Solvent effects: The polarity of the solvent can significantly influence fluorescence quantum yield. Aprotic solvents often lead to higher fluorescence compared to protic solvents.[6]

  • Excitation and emission wavelengths: Verify that you are using the optimal excitation and emission wavelengths for your specific HQCA-metal complex. These can be determined by running an excitation-emission matrix scan.

Q3: I am observing high background fluorescence in my assay. What are the likely causes and how can I mitigate it?

A3: High background fluorescence can arise from several sources, including the intrinsic fluorescence of your sample matrix (autofluorescence), impurities in your reagents or solvents, and the unbound HQCA probe itself. To reduce background fluorescence:

  • Use high-purity reagents and solvents: Ensure all chemicals are of spectroscopic grade to minimize fluorescent contaminants.

  • Optimize probe concentration: Use the lowest concentration of the HQCA probe that still provides a robust signal for the target analyte.

  • Incorporate washing steps: If your assay involves immobilized components, thorough washing is crucial to remove any unbound fluorescent probe.

  • Address autofluorescence: If working with biological samples, consider using a phenol red-free medium and minimizing the concentration of fetal bovine serum (FBS), both of which can be fluorescent. For fixed cells, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.

Q4: How can I improve the selectivity of my HQCA-based sensor for a specific metal ion?

A4: The selectivity of 8-hydroxyquinoline-based sensors can be tuned by modifying the core structure.[7] The introduction of different functional groups through the formation of Schiff bases or other derivatives can alter the binding affinity and steric environment around the metal chelation site, thereby favoring the binding of a specific metal ion over others. To determine the selectivity of your probe, you can perform a screening experiment where you measure the fluorescence response in the presence of a wide range of different metal ions.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal Inadequate concentration of the target metal ion.Confirm the presence and concentration of the analyte.
Suboptimal pH for complex formation.Perform a pH titration to determine the optimal pH for your assay (typically between 5 and 8).[6]
Incorrect excitation or emission wavelengths.Run an excitation-emission matrix scan to determine the optimal wavelengths for your specific HQCA-metal complex.
Fluorescence quenching due to solvent effects.Test different solvents or solvent mixtures. Aprotic solvents may enhance fluorescence.[6]
High Background Fluorescence Fluorescent impurities in reagents or solvents.Use high-purity, spectroscopic-grade reagents and solvents.
Autofluorescence from the sample matrix (e.g., cell culture media, biological tissues).Use phenol red-free media. Minimize FBS concentration. For fixed samples, consider using paraformaldehyde instead of glutaraldehyde.
Excess unbound HQCA probe.Optimize the probe concentration and include thorough washing steps in your protocol.
Signal Instability (Photobleaching or Signal Drift) Prolonged exposure to excitation light.Reduce the intensity of the excitation light and minimize exposure time.
The reaction has not reached equilibrium.Monitor the fluorescence signal over time to determine the optimal incubation period for complex formation.
Precipitation of the HQCA-Metal Complex Low solubility of the complex in the assay buffer.Work with more dilute solutions. Consider using a co-solvent (e.g., DMSO, DMF) or a surfactant to improve solubility. Alternatively, use a more water-soluble derivative like 8-hydroxyquinoline-5-sulfonic acid.
Inconsistent or Irreproducible Results Variations in pH, temperature, or reagent concentrations.Ensure precise control over all experimental parameters. Prepare fresh solutions for each experiment.
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound derivatives and related compounds to aid in the selection of appropriate probes and the interpretation of experimental results.

Table 1: Performance of 8-Hydroxyquinoline-Based Fluorescent Probes for Metal Ion Detection

Probe/DerivativeTarget Ion(s)Limit of Detection (LOD)Solvent System
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ M (0.3 ppb)Soil extracts[7]
8-Hydroxyquinoline-5-sulfonic acidCd²⁺, Mg²⁺, Zn²⁺SubpicomoleAqueous/DMF[6]
Schiff base of HQCA and 4-(1,2,2-triphenylvinyl)benzenamineZn²⁺-THF/H₂O[5][8]
HQCA-based Schiff bases (general)Cu²⁺, Zn²⁺-Various[9][10]

Note: The limit of detection can vary significantly depending on the specific experimental conditions.

Table 2: Physicochemical Properties of Selected this compound Schiff Base Metal Complexes [9]

ComplexYield (%)Colorλmax (nm) in DMSO (ε/M⁻¹cm⁻¹)
Cu₂(L1)₄35-268 (37291), 312 (sh), 422 (2383)
Zn(L1)₂89--
Cu₂(L2)₄56-297 (53105), 308 (sh), 422 (3368)
Zn(L2)₂-Dark Red-
Zn(L3)₂51--

L1, L2, and L3 refer to different Schiff bases derived from HQCA. For detailed structures, please refer to the cited literature.

Experimental Protocols

Protocol 1: Synthesis of this compound (HQCA) via Oxidation of 2-methylquinolin-8-ol

This protocol is a general method and may require optimization.

Materials:

  • 2-methylquinolin-8-ol

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Dissolve 2-methylquinolin-8-ol in a suitable solvent such as dioxane in a round-bottom flask.

  • Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Protocol 2: General Procedure for Schiff Base Formation with HQCA

Materials:

  • This compound (HQCA)

  • A primary amine

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve HQCA in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 3: Fluorescence-Based Detection of Metal Ions Using an HQCA-Derivative Probe

Materials:

  • HQCA-based fluorescent probe

  • Stock solutions of various metal ions of known concentrations

  • Buffer solution to maintain a constant pH

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the HQCA-based probe in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen assay buffer.

  • Fluorescence Measurement:

    • In a cuvette, add the assay buffer and the HQCA-probe solution to a final desired concentration.

    • Record the fluorescence spectrum of the probe alone (this will serve as the blank).

    • Titrate the probe solution with increasing concentrations of the target metal ion, recording the fluorescence spectrum after each addition and allowing for equilibration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this titration curve, you can determine parameters such as the binding constant and the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.[7]

  • Selectivity Assay:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different metal ions at a fixed concentration and compare the fluorescence response to that of the target metal ion.[7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_assay Fluorescence Assay HQCA 8-Hydroxyquinoline- 2-carbaldehyde (HQCA) SchiffBase Schiff Base Probe HQCA->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase Probe_Solution Probe Solution SchiffBase->Probe_Solution Dissolution in Assay Buffer Sample Sample containing Metal Ions Complex Fluorescent Complex Sample->Complex Probe_Solution->Complex Chelation Spectrofluorometer Spectrofluorometer Complex->Spectrofluorometer Measurement Data Data Analysis Spectrofluorometer->Data chelation_mechanism cluster_probe Free Probe cluster_complex Metal Complex Probe HQCA-Derivative (Weakly Fluorescent) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Probe->ESIPT Excitation Complex HQCA-Derivative-Metal Complex (Highly Fluorescent) Probe->Complex Chelation NonRadiative Non-Radiative Decay ESIPT->NonRadiative Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Chelation Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

References

addressing selectivity issues of 8-Hydroxyquinoline-2-carbaldehyde towards different cations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Hydroxyquinoline-2-carbaldehyde

Welcome to the technical support center for this compound (HQC). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the selectivity of HQC towards different cations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HQC) and why is it used as a cation sensor?

This compound is an organic compound featuring an 8-hydroxyquinoline core with a carbaldehyde group at the 2-position.[1] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form stable chelate complexes with a variety of metal ions. This chelation often results in a change in the spectroscopic properties of the molecule, such as fluorescence, making it a useful scaffold for the development of fluorescent sensors for cations.[2][3]

Q2: What is the primary issue with the selectivity of HQC?

The primary challenge with HQC is its broad-spectrum metal-chelating ability.[1] While this makes it a versatile ligand, it can lead to a lack of selectivity when trying to detect a specific cation in a mixture of different metal ions. For instance, derivatives of 8-hydroxyquinoline are known to form complexes with a wide range of cations, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2]

Q3: How can the selectivity of HQC be improved?

The selectivity of HQC-based sensors can be enhanced through several strategies:

  • Structural Modification: The most common approach is to modify the HQC molecule by reacting the carbaldehyde group to form Schiff base derivatives. This alters the steric and electronic environment of the binding site, which can favor the binding of specific cations.[2][3]

  • pH Control: The binding affinity of HQC for different cations is highly dependent on the pH of the solution. By carefully controlling the pH, it is possible to selectively bind to a target cation while minimizing interference from others.

  • Use of Masking Agents: Masking agents are compounds that can selectively form strong complexes with interfering ions, preventing them from binding with HQC.

  • Solvent Selection: For certain applications, the choice of solvent can influence the selective detection of similar ions, such as Zn²⁺ and Cd²⁺.[4]

Q4: For which cations has HQC or its simple derivatives shown good selectivity?

Unmodified HQC has been reported as a dual-functional fluorescent probe for the selective detection of Zn²⁺ and Cu²⁺.[1] Schiff base derivatives of HQC have demonstrated moderate to high selectivity for Al³⁺ in weakly acidic conditions.[2][3]

Troubleshooting Guides

Issue 1: Poor Selectivity - My HQC-based sensor responds to multiple cations.

Possible Causes:

  • The inherent broad-spectrum chelating nature of the 8-hydroxyquinoline scaffold.

  • Inappropriate pH of the experimental medium.

  • Presence of high concentrations of interfering ions.

Troubleshooting Steps:

  • pH Optimization:

    • Rationale: The stability of metal-HQC complexes varies significantly with pH. Protons compete with metal ions for binding to the ligand at low pH, while at high pH, metal hydroxides may precipitate.

    • Procedure: Perform a pH titration experiment. Prepare a series of solutions containing your HQC-based sensor and the target cation at different pH values (e.g., from pH 3 to 10). Monitor the analytical signal (e.g., fluorescence intensity) at each pH to determine the optimal pH for maximum signal for your target cation. Repeat this procedure for common interfering ions to identify a pH window where the selectivity for your target cation is maximized.

  • Interference Studies:

    • Rationale: To understand which cations are interfering with your measurement, it is essential to perform systematic interference studies.

    • Procedure: Prepare a solution of your HQC-based sensor and your target cation at the optimal pH. To this solution, add potential interfering cations one by one, at concentrations relevant to your sample matrix. Monitor the change in the analytical signal. A significant change indicates interference.

  • Use of Masking Agents:

    • Rationale: If specific interfering ions are identified, a masking agent can be used to selectively bind to them and prevent them from reacting with your HQC sensor.

    • Procedure:

      • Identify a suitable masking agent for the interfering ion. For example, cyanide can mask Ni²⁺ and Cu²⁺, while fluoride can mask Fe³⁺ and Al³⁺.

      • Add the masking agent to your sample before introducing the HQC sensor.

      • Caution: Ensure the masking agent does not interfere with the detection of your target cation. Run a control experiment with only the target cation, the masking agent, and the sensor.

Signaling Pathway for Cation Detection and Interference

G General Mechanism of HQC-based Cation Sensing and Interference HQC HQC Sensor Complex1 HQC-M1 Complex HQC->Complex1 Binds Complex2 HQC-M2 Complex HQC->Complex2 Binds Target_Cation Target Cation (M1) Target_Cation->Complex1 Interfering_Cation Interfering Cation (M2) Interfering_Cation->Complex2 Signal Desired Signal Complex1->Signal Generates False_Signal Interference Signal Complex2->False_Signal Generates

Caption: Cation detection and interference pathway for HQC sensors.

Issue 2: Low Sensitivity - The signal change upon cation binding is weak.

Possible Causes:

  • Suboptimal experimental conditions (pH, solvent).

  • Low binding affinity of HQC for the target cation.

  • Quenching effects.

Troubleshooting Steps:

  • Review Experimental Conditions:

    • pH: As with selectivity, the sensitivity is also pH-dependent. Ensure you are working at the optimal pH determined from your titration experiments.

    • Solvent: The polarity of the solvent can affect the fluorescence quantum yield of the HQC-cation complex. If working with a fluorescent sensor, consider testing different solvent systems (e.g., ethanol-water mixtures of varying ratios).

  • Structural Modification of HQC:

    • Rationale: If the intrinsic binding affinity of HQC for your target cation is low, consider synthesizing a Schiff base derivative. Condensation of the aldehyde group of HQC with an appropriate amine can create a new ligand with a modified binding pocket that may have a higher affinity and selectivity for your target cation.

    • Procedure: A general procedure involves refluxing equimolar amounts of HQC and the chosen amine in a suitable solvent like ethanol. The resulting Schiff base can then be purified and characterized.

Experimental Workflow for Sensor Optimization

G Workflow for Optimizing HQC-based Cation Sensor Performance Start Start pH_Opt pH Optimization Start->pH_Opt Solvent_Opt Solvent Screening pH_Opt->Solvent_Opt Interference_Test Interference Studies Solvent_Opt->Interference_Test Check_Selectivity Acceptable Selectivity? Interference_Test->Check_Selectivity Masking Use of Masking Agents Masking->Interference_Test Structural_Mod Structural Modification (Schiff Base) Structural_Mod->pH_Opt Final_Protocol Final Optimized Protocol Check_Selectivity->Masking No Check_Sensitivity Acceptable Sensitivity? Check_Selectivity->Check_Sensitivity Yes Check_Sensitivity->Structural_Mod No Check_Sensitivity->Final_Protocol Yes

Caption: A logical workflow for optimizing HQC sensor experiments.

Quantitative Data

Table 1: Stability Constants (log β) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA) [5][6]

Cationlog β₁₁₀ (ML)log β₁₂₀ (ML₂)
Mn²⁺6.1312.45
Fe²⁺7.1513.45
Co²⁺8.3215.90
Ni²⁺9.0317.17
Cu²⁺11.2020.64
Zn²⁺8.9518.78
Cd²⁺8.57-
Pb²⁺11.35-
Mg²⁺4.93-
Ca²⁺6.16-
La³⁺10.13-
Gd³⁺9.89-

Data obtained at 298.2 K in 0.2 M KCl or 0.1 M NaClO₄. The notation log βpqr refers to the equilibrium p M + q L + r H ⇌ MpLqHr.

Table 2: Detection Limits of Selected 8-Hydroxyquinoline Derivatives for Specific Cations

DerivativeTarget CationDetection LimitReference
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ M[2][3]
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺< 10⁻⁷ M[2][3]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Cation Selectivity of HQC using Fluorescence Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a stock solution of HQC (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare stock solutions (e.g., 10 mM) of the chloride or nitrate salts of the cations to be tested in deionized water.

  • Experimental Procedure:

    • In a series of cuvettes, place a fixed amount of the HQC stock solution and dilute with the appropriate buffer solution to achieve the desired final concentration and pH.

    • To each cuvette, add a specific amount of the respective cation stock solution. Have one cuvette with only the HQC solution as a blank.

    • Allow the solutions to equilibrate for a few minutes.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption maximum of HQC.

  • Data Analysis:

    • Compare the fluorescence intensity of the HQC solution in the presence of different cations. A significant increase or decrease in fluorescence intensity indicates complex formation.

    • The selectivity can be visualized by plotting the fluorescence response versus the different cations.

Logical Relationship for Selectivity Enhancement

G Strategies to Enhance Selectivity of HQC-based Sensors Poor_Selectivity Initial Poor Selectivity pH_Control pH Optimization Poor_Selectivity->pH_Control Masking Use of Masking Agents Poor_Selectivity->Masking Structural_Mod Schiff Base Formation Poor_Selectivity->Structural_Mod Improved_Selectivity Enhanced Selectivity pH_Control->Improved_Selectivity Masking->Improved_Selectivity Structural_Mod->Improved_Selectivity

Caption: Key strategies for improving HQC sensor selectivity.

References

method refinement for reproducible results with 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 8-Hydroxyquinoline-2-carbaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during synthesis, purification, and handling of this compound.

Q1: My synthesis of this compound from 2-methylquinolin-8-ol is resulting in a low yield. What are the potential causes and solutions?

Low yields are a common issue and can often be attributed to suboptimal reaction conditions. Key factors to consider are:

  • Reaction Temperature: The oxidation of 2-methylquinolin-8-ol is temperature-sensitive. Prolonged heating above 130°C can lead to decarbonylation, forming 8-hydroxyquinoline as a significant byproduct and reducing the yield of the desired aldehyde.[1] It is crucial to maintain a controlled temperature, typically around 120°C when using dioxane as a solvent.[1]

  • Solvent Choice: The choice of solvent can impact reaction efficiency. Dioxane is often preferred due to its high boiling point and inert nature.[1] Substituting with solvents like acetic acid has been shown to reduce the yield by as much as 20%.[1]

  • Stoichiometry of Oxidizing Agent: While an excess of the oxidizing agent, such as selenium dioxide (SeO₂), is necessary to ensure complete conversion of the starting material, using too much (e.g., beyond 1.5 equivalents) can lead to an increase in side products.[1] An optimal ratio is typically between 1.2 to 1.5 equivalents of SeO₂ to 2-methylquinolin-8-ol.[1]

Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?

Byproduct formation is often linked to the issues described above. To minimize unwanted products:

  • Strict Temperature Control: As mentioned, avoid excessive temperatures to prevent decarbonylation.[1]

  • Inert Atmosphere: Performing the reaction under a nitrogen atmosphere can help prevent unwanted side reactions.[1]

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction's progress. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[1]

Q3: What is the most effective method for purifying the crude this compound product?

The recommended and most common method for purification is recrystallization.

  • Recrystallization from Ethanol: This method is effective for obtaining the final product as yellow crystals with high purity.[1]

  • Silica Gel Chromatography: For removing impurities that are difficult to separate by recrystallization, column chromatography using an appropriate solvent system (e.g., CH₃Cl/MeOH) can be employed.[2]

A general purification method for 8-hydroxyquinoline crude products involves dissolving the crude material in a heated solvent like methanol or a chloralkane, followed by cooling to induce crystallization, filtration, and washing.[3][4]

Q4: What are the correct storage conditions for this compound to ensure its stability?

To maintain the integrity of the compound, proper storage is essential.

  • Solid Form: The solid compound should be stored at -20°C in a sealed container, away from moisture.[5]

  • In Solvent: When dissolved in a solvent, the solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5][6] Always ensure the container is tightly sealed to protect from moisture.[5][6]

Q5: My purified compound is an off-white or beige solid, but the literature describes it as yellow. Is this a cause for concern?

The reported color of solid this compound is typically light yellow to orange.[5] While slight variations in color can occur depending on the purity and crystalline form, a significant deviation might indicate the presence of impurities or degradation. It is advisable to verify the purity using analytical methods like HPLC or NMR spectroscopy.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[1][5][7]
Molecular Weight 173.17 g/mol [1][5][7]
Appearance Light yellow to orange solid[5]
Melting Point 97-100 °C
CAS Number 14510-06-6[1][5][7]

Table 2: Spectroscopic Data

Spectroscopy TypeDataReference
IR (KBr) 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch)[1]
¹H NMR (CDCl₃) δ 9.87 (s, 1H, CHO), 8.45 (d, J = 8.5 Hz, 1H, H-3), 7.52–7.21 (m, 4H, aromatic), 5.21 (s, 1H, OH)[1]

Table 3: Purity and Analytical Data

Analytical MethodPurityReference
HPLC 99.62%[5]
Gas Chromatography (GC) ≥98.0%

Table 4: In Vitro Cytotoxicity Data (MTS50)

Human Cancer Cell LineMTS50 ValueReference
Hep3B 6.25 ± 0.034 µg/mL[8][9]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 12.5–25 µg/mL[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2-methylquinolin-8-ol using selenium dioxide.[1]

Materials:

  • 2-Methylquinolin-8-ol (1 equivalent)

  • Selenium dioxide (SeO₂) (1.2 equivalents)

  • Dioxane (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinolin-8-ol (e.g., 10 mmol) and SeO₂ (e.g., 12 mmol) in anhydrous dioxane (e.g., 50 mL).[1]

  • Inert Atmosphere: Flush the system with nitrogen gas.[1]

  • Heating: Heat the reaction mixture to reflux at 120°C for 8–12 hours.[1]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove selenium byproducts.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the dioxane.[1]

  • Purification: Recrystallize the resulting crude product from ethanol to yield pure this compound as yellow crystals.[1]

  • Yield: The expected yield is typically in the range of 65–75%.[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Synthesis_and_Purification_Workflow start Start: Reagents (2-Methylquinolin-8-ol, SeO2, Dioxane) reaction Oxidation Reaction - Reflux at 120°C - 8-12 hours - N2 Atmosphere start->reaction monitoring TLC Monitoring reaction->monitoring Periodically workup Workup - Cool to RT - Filter Se byproduct reaction->workup Upon Completion monitoring->reaction concentration Concentration (Rotary Evaporation) workup->concentration purification Purification (Recrystallization from Ethanol) concentration->purification product Final Product: This compound purification->product Metal_Chelation_Mechanism cluster_0 This compound (8-HQCHO) cluster_1 Biological System hqcho 8-HQCHO Structure - Hydroxyl Group (-OH) - Aldehyde Group (-CHO) complex complex hqcho->complex Chelates metal_ion Metal Ions (e.g., Zn²⁺, Cu²⁺) metal_ion->complex metalloenzyme Metalloenzymes metalloenzyme->metal_ion relies on outcome Modulation of Biological Activity - Enzyme Inhibition - Fluorescent Sensing complex->outcome Leads to Troubleshooting_Low_Yield problem Problem: Low Synthesis Yield cause1 Cause 1: High Temperature (>130°C)? problem->cause1 cause2 Cause 2: Incorrect Solvent? problem->cause2 cause3 Cause 3: Suboptimal Stoichiometry? problem->cause3 cause1->cause2 No solution1 Solution: Maintain reflux at 120°C. cause1->solution1 Yes cause2->cause3 No solution2 Solution: Use anhydrous dioxane. cause2->solution2 Yes solution3 Solution: Use 1.2-1.5 eq. of SeO2. cause3->solution3 Yes

References

Validation & Comparative

Validating 8-Hydroxyquinoline-2-carbaldehyde as a Selective Fluorescent Probe for Aluminum Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and selective detection of aluminum ions (Al³⁺) is crucial due to their environmental prevalence and links to neurodegenerative diseases. This guide provides a comprehensive validation of 8-Hydroxyquinoline-2-carbaldehyde (HQ2C) as a potential fluorescent probe for Al³⁺, comparing its performance with established alternatives and detailing the necessary experimental protocols for its assessment.

Executive Summary

This compound (HQ2C) emerges as a promising candidate for the selective detection of aluminum ions. As a derivative of 8-hydroxyquinoline, a well-known metal chelator, HQ2C exhibits a "turn-on" fluorescence response upon binding with Al³⁺. This phenomenon, primarily driven by Chelation-Enhanced Fluorescence (CHEF), offers a basis for a sensitive and selective analytical method. While direct quantitative performance data for HQ2C is not extensively documented in publicly available literature, studies on its Schiff base derivatives suggest a high potential for sensitive Al³⁺ detection, with reported limits of detection in the sub-micromolar range. This guide outlines the synthesis, signaling mechanism, and a detailed protocol for the evaluation of HQ2C, alongside a comparative analysis with other common Al³⁺ probes.

Performance Comparison

To objectively evaluate the potential of this compound, a comparison with its derivatives and other established fluorescent probes for aluminum is essential. The following table summarizes key performance metrics. It is important to note that specific quantitative data for HQ2C itself is limited in existing literature; the data for its derivatives provides a strong indication of its expected performance.

ProbeLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSolvent SystemReference
8-Hydroxyquinoline-carbaldehyde Schiff-base < 100 nMNot ReportedNot ReportedWeak acidic aqueous medium[1][2]
5-Chloro-8-hydroxyquinoline-7-carbaldehyde Schiff-base 0.408 µMNot ReportedNot ReportedDMSO/HEPESN/A
Morin ~20 nM~0.05 (in complex with Al³⁺)< 5 minEthanol/WaterN/A
Lumogallion ~50 nMNot Reported~15 minAqueous buffer (pH 5)N/A
Quinoline-based tripodal Schiff base (TQSB) 7.0 nMNot ReportedNot ReportedCH₃CN/Water[3]

Signaling Pathway and Experimental Workflow

The functionality of this compound as a fluorescent probe for aluminum ions is rooted in its molecular structure and the resulting interaction with the metal ion. This process can be visualized through the following diagrams.

Signaling Pathway of HQ2C with Al³⁺ cluster_ground_state Ground State cluster_excited_state Excited State HQ2C This compound (HQ2C) (Weakly Fluorescent) Complex HQ2C-Al³⁺ Complex (Highly Fluorescent) HQ2C->Complex ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) (Non-radiative decay) HQ2C->ESIPT Leads to quenching Al3 Aluminum Ion (Al³⁺) Al3->Complex Chelation Fluorescence Enhanced Fluorescence Emission Complex->Fluorescence Blocks non-radiative decay Excitation Excitation Light Excitation->HQ2C Excitation->Complex

Caption: Signaling pathway of HQ2C upon binding with Al³⁺.

The validation of a fluorescent probe follows a structured experimental workflow to ensure its reliability and applicability.

Experimental Workflow for Probe Validation start Start synthesis Probe Synthesis (this compound) start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization spectroscopic Spectroscopic Studies (Absorption & Emission Spectra) characterization->spectroscopic optimization Optimization of Experimental Conditions (pH, Solvent, Concentration) spectroscopic->optimization selectivity Selectivity Study (Interference from other ions) optimization->selectivity sensitivity Sensitivity Study (Limit of Detection, Quantum Yield) selectivity->sensitivity application Application in Real Samples sensitivity->application end End application->end

Caption: Experimental workflow for validating a fluorescent probe.

Experimental Protocols

Synthesis of this compound (HQ2C)

The synthesis of HQ2C can be achieved through the oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide.[4][5][6]

Materials:

  • 8-hydroxy-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Ethanol

Procedure:

  • A mixture of 8-hydroxy-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents) is refluxed in a mixture of dioxane and a small amount of water for 24 hours.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound as a yellow solid.[4][6]

Spectrofluorimetric Determination of Al³⁺

This protocol outlines the general procedure for evaluating the fluorescence response of HQ2C towards Al³⁺.

Materials:

  • This compound (HQ2C) stock solution (e.g., 1 mM in DMSO or ethanol).

  • Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃) stock solution of a known concentration in deionized water.

  • Stock solutions of various other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) for selectivity studies.

  • Buffer solution (e.g., HEPES or acetate buffer) to maintain a constant pH.

  • Spectrofluorometer.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, add the buffer solution and the HQ2C stock solution to a final concentration (e.g., 10 µM).

  • Titration with Al³⁺: To each cuvette, add increasing concentrations of the Al³⁺ stock solution.

  • Fluorescence Measurement: After a suitable incubation time, record the fluorescence emission spectra of each solution by exciting at the appropriate wavelength (to be determined from the absorption spectrum of the HQ2C-Al³⁺ complex).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

  • Selectivity Study: Prepare solutions containing HQ2C and a fixed concentration of Al³⁺, and another set of solutions containing HQ2C and other metal ions at the same concentration. Compare the fluorescence response to determine the selectivity for Al³⁺.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

8-Hydroxyquinoline and its derivatives are typically weakly fluorescent due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2] Upon chelation with a metal ion like Al³⁺, the hydroxyl proton is displaced, and the molecule's conformation becomes more rigid.[2] This rigidity restricts the vibrational and rotational freedom of the molecule, which in turn inhibits the non-radiative decay processes. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant enhancement of the fluorescence signal. This "turn-on" response forms the basis of its sensing capability.

Conclusion

This compound holds significant promise as a selective fluorescent probe for aluminum ions. Its straightforward synthesis, coupled with the well-understood Chelation-Enhanced Fluorescence mechanism, makes it an attractive candidate for further investigation. While more extensive quantitative data on its performance is needed, the strong performance of its derivatives suggests that HQ2C could offer a sensitive and selective method for Al³⁺ detection. The experimental protocols provided in this guide offer a clear framework for researchers to validate and characterize HQ2C and similar fluorescent probes, contributing to the development of advanced analytical tools for environmental and biomedical applications.

References

A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Hydroxyquinoline-2-carbaldehyde and its derivatives have emerged as a promising class of compounds in anticancer research. Their ability to chelate metal ions and induce cellular apoptosis makes them attractive candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the cytotoxic performance of this compound and its various derivatives, supported by experimental data from multiple studies.

Data Summary of Cytotoxic Effects

The cytotoxic activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of the parent compound and several of its derivatives against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
This compound Multiple Lines12.5–25 µg/mL[1]
Hep3B6.25±0.034 µg/mL[1]
Schiff Base Derivatives (General)
L1, L2, L3 (Schiff bases with morpholine or piperidine moieties)A375 (Melanoma)< 10[2][3]
Metal Complexes of Schiff Base Derivatives
Cu(II) Complexes of L1-L3A375 (Melanoma)More active than Zn complexes[2][3]
Zn(II) Complexes of L1-L3A375 (Melanoma)< 10[2][3]
Hydrazone Derivatives
Oxidovanadium(IV) complexes of benzohydrazonesA-375 (Melanoma)< 6.3[4]
A-549 (Lung)> 20[4]
Mannich Base Derivatives
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemiaGI50: 14[5]
7-morpholinomethyl-8-hydroxyquinolineLeukemia-[5]
7-diethylaminomethyl-8-hydroxyquinolineLeukemia-[5]
8-hydroxyquinoline-derived Mannich basesMES-SA/Dx50.20–3.27[2][3]
Other Derivatives
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF7, MDA-MB-231-[6][7]
Tris(8-hydroxyquinoline)iron (Feq3)HNSCC-[8]
Zinc(II)-8-hydroxyquinoline complexes with 1,10-phenanthrolineSK-OV-3CR2.25 ± 0.13[9]

Experimental Protocols

The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Cell culture medium

  • Test compounds (this compound and its derivatives)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for the desired period (e.g., 72 hours).[11]

  • MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[10][11]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and its derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death. This process can be initiated through various signaling pathways, frequently involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[4][12] Some derivatives have also been shown to interfere with key cellular signaling pathways such as the PI3K-Akt-mTOR pathway.[13]

Below is a generalized diagram illustrating a common apoptotic pathway induced by these compounds.

apoptosis_pathway cluster_cell Cancer Cell Compound 8-Hydroxyquinoline Derivative ROS Increased ROS Production Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by 8-hydroxyquinoline derivatives.

This diagram illustrates how 8-hydroxyquinoline derivatives can lead to an increase in reactive oxygen species (ROS), causing DNA damage and mitochondrial dysfunction, which in turn activates caspases, the key executioners of apoptosis.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of these compounds.

experimental_workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Treatment with 8-HQ Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for cytotoxicity assessment.

This workflow outlines the key steps involved in determining the cytotoxic effects of 8-hydroxyquinoline derivatives, from cell culture to data analysis.

References

Cross-Validation of 8-Hydroxyquinoline-2-carbaldehyde Based Assays with ICP-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metal ion quantification using 8-Hydroxyquinoline-2-carbaldehyde (8-HQC) and its derivatives against the industry-standard Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). It includes detailed experimental protocols and supporting data to assist researchers in validating their findings and selecting the appropriate analytical technique.

Introduction: Bridging Spectroscopic and Spectrometric Analyses

This compound is a versatile precursor for synthesizing fluorescent chemosensors used in the detection of various metal ions.[1] These sensors operate on the principle of metal chelation, where the binding of a metal ion to the 8-HQC derivative results in a measurable change in fluorescence intensity.[2][3] While offering advantages in terms of simplicity and potential for in-situ analysis, the results from such spectroscopic methods require rigorous validation.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is recognized as a "gold standard" for elemental analysis due to its exceptional sensitivity, precision, and ability to perform multi-elemental quantification.[4][5] It is the preferred technique for cross-validating results from other analytical methods, ensuring accuracy and reliability in trace metal analysis.[6][7] This guide explores the synergy between these two techniques, detailing how ICP-MS can be used to confirm and quantify the findings from 8-HQC-based assays.

Comparative Analysis: Fluorescent Chemosensors vs. ICP-MS

The choice of analytical method depends on various factors, including the required sensitivity, sample matrix, and the specific research question. Below is a comparison of the key performance characteristics of 8-HQC-based fluorescent probes and ICP-MS.

FeatureThis compound DerivativesInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Metal ion chelation leading to a change in fluorescence (turn-on/turn-off response).[3]Ionization of atoms in argon plasma, followed by mass-to-charge ratio separation and detection.[8]
Selectivity Moderate to high, dependent on the specific derivative's design for a target ion.[9]Very high, capable of distinguishing between isotopes of an element.
Sensitivity High, with detection limits often in the micromolar (μM) to nanomolar (nM) range.[9]Extremely high, with detection limits in the parts-per-billion (ppb) to parts-per-quadrillion (ppq) range.[10]
Quantification Semi-quantitative to quantitative, based on a calibration curve of fluorescence intensity vs. concentration.Highly quantitative, with a wide linear dynamic range.[11]
Sample Prep Minimal; often involves dissolving the probe and adding it to the sample.More extensive; typically requires acid digestion to break down the sample matrix.[12]
Matrix Effects Susceptible to interference from other ions, pH, and solvent polarity.Can be affected by polyatomic interferences, but these are often corrected with collision/reaction cells.[13][14]
Instrumentation Fluorometer or fluorescence plate reader.ICP-MS instrument.
Application Real-time sensing, cellular imaging, initial screening.[2]Definitive quantification, regulatory compliance, trace element analysis in complex matrices.[15][16]

Experimental Protocols

Metal Ion Detection using an 8-HQC Derivative (Illustrative Protocol)

This protocol describes a general procedure for detecting a specific metal ion (e.g., Zn²⁺) using a Schiff base derivative of 8-HQC.

a) Reagent Preparation:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the 8-HQC derivative in a suitable solvent like DMSO or ethanol.

  • Buffer Solution: Prepare a buffer solution appropriate for the assay (e.g., 10 mM HEPES, pH 7.4).

  • Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion (e.g., ZnCl₂) in the buffer solution, with concentrations ranging from 0 to 100 µM.

b) Assay Procedure:

  • To a 96-well plate, add 180 µL of the buffer solution to each well.

  • Add 10 µL of the respective metal ion standard solutions to the wells.

  • Add 10 µL of the 8-HQC derivative stock solution to each well to achieve a final probe concentration of 50 µM.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific probe-metal complex.

  • Plot the fluorescence intensity against the metal ion concentration to generate a calibration curve.

Cross-Validation using ICP-MS (Standard Protocol)

This protocol outlines the standard procedure for quantifying the total metal concentration in a sample, which can then be compared to the results from the 8-HQC assay.

a) Sample Preparation (Microwave Acid Digestion):

  • Accurately weigh approximately 0.5 g of the sample into a clean PTFE digestion vessel.[17]

  • Add a mixture of high-purity acids, such as 4 mL of nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).[17]

  • Seal the vessels and place them in a microwave digestion system.

  • Apply a multi-step temperature program to digest the sample.[16]

  • After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 50 mL) with ultrapure deionized water.[16]

b) Instrument Calibration and Analysis:

  • Prepare a series of external calibration standards containing known concentrations of the target elements. The calibration range should cover the expected sample concentrations (e.g., 0.01 to 100 µg/L).[8]

  • Prepare a blank solution (containing only the digestion acids and deionized water) and a quality control (QC) standard.

  • Fortify the diluted sample digests with an internal standard solution to correct for instrument drift and matrix effects.[11][12]

  • Introduce the samples into the ICP-MS system. The liquid sample is nebulized into an aerosol, which is then transported into the argon plasma where the elements are ionized.[8]

  • The ions are separated by the mass spectrometer based on their mass-to-charge ratio, and the detector measures the ion counts per second.

  • The instrument software uses the calibration curve to calculate the concentration of each element in the samples.

Quantitative Data Comparison

The following table illustrates a hypothetical cross-validation of Zn²⁺ measurements in a biological sample. The results from an 8-HQC-based fluorescent probe are compared with those obtained from ICP-MS analysis.

Sample IDZn²⁺ Concentration by 8-HQC Probe (µM)Zn²⁺ Concentration by ICP-MS (µM)Recovery (%)
Control0.850.9094.4
Sample A5.205.5094.5
Sample B10.8011.2096.4
Sample C24.5025.1097.6
Spiked Sample48.9050.00 (Spiked Value)97.8

Recovery (%) = (Value from 8-HQC Probe / Value from ICP-MS) x 100

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the cross-validation workflow and the sensing mechanism of an 8-HQC derivative.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hqc 8-HQC Method cluster_icpms ICP-MS Method Sample Biological or Environmental Sample Split Sample Split Sample->Split HQC_Assay Addition of 8-HQC Probe Split->HQC_Assay Aliquot 1 Digestion Acid Digestion Split->Digestion Aliquot 2 Fluorescence Fluorescence Measurement HQC_Assay->Fluorescence HQC_Result Result A (Fluorescence-based Concentration) Fluorescence->HQC_Result Comparison Result Comparison & Validation HQC_Result->Comparison ICPMS_Analysis ICP-MS Analysis Digestion->ICPMS_Analysis ICPMS_Result Result B (Mass-based Concentration) ICPMS_Analysis->ICPMS_Result ICPMS_Result->Comparison

Cross-validation workflow for 8-HQC based assays using ICP-MS.

SensingMechanism HQC 8-HQC Derivative (Low Fluorescence) Complex [8-HQC]-Metal Complex (High Fluorescence) HQC->Complex + Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Signal Fluorescent Signal (Detected) Complex->Signal generates

Chelation mechanism of an 8-HQC derivative leading to a fluorescent signal.

Conclusion

This compound and its derivatives are powerful tools for the rapid and sensitive detection of metal ions, particularly valuable for high-throughput screening and cellular imaging.[2][18] However, due to potential interferences and the semi-quantitative nature of fluorescence-based assays, cross-validation of these results is crucial for ensuring data integrity.

ICP-MS serves as an indispensable technique for this validation, providing accurate and precise quantification of total elemental content.[4][10] By employing both methods in a complementary fashion, researchers can leverage the high-throughput capabilities of fluorescent probes for initial discovery and screening, while relying on the robustness of ICP-MS for definitive validation and quantification, thereby ensuring the highest standards of scientific rigor in their findings.

References

Performance Comparison of 8-Hydroxyquinoline-2-carbaldehyde and its Derivatives in Diverse Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

8-Hydroxyquinoline-2-carbaldehyde, a prominent member of the 8-hydroxyquinoline (8-HQ) family, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds have demonstrated potent antimicrobial, antifungal, anticancer, and neuroprotective properties.[1][3][4] This guide provides a comparative analysis of the performance of this compound and its key derivatives across various biological media, supported by experimental data and detailed methodologies.

Antimicrobial and Antifungal Activity

Derivatives of this compound, particularly Schiff bases, have been extensively studied for their efficacy against a range of microbial pathogens. The biological activity is often enhanced upon chelation with metal ions.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A standardized protocol, such as the one recommended by the Clinical and Laboratory Standards Institute (CLSI), is typically employed to determine the MIC of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the test medium to the final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the diluted compound. The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
8-Hydroxyquinoline----[5]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)--0.031–2-[5]
8-Hydroxy-5-quinolinesulfonic acid--1–512-[5]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid--2–1024-[5]
PH265 (8-HQ derivative)--0.5-1-[6]
PH276 (8-HQ derivative)--0.5-8-[6]
Schiff base of 8-HQ-2-carbaldehydeActiveActiveActiveActive[7]
Metal complexes of Schiff basesEnhanced activityEnhanced activityEnhanced activityEnhanced activity[7][8]

Note: Specific MIC values for this compound were not consistently reported across the reviewed literature; however, its derivatives show significant activity. The activity of Schiff bases and their metal complexes is often reported qualitatively as "active" or "enhanced."

Anticancer and Cytotoxic Activity

The anticancer potential of this compound derivatives and their metal complexes has been evaluated in various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Table 2: Comparative Cytotoxicity (IC50 in µM)

Compound/DerivativeA375 (Melanoma)T-24 (Bladder Cancer)HeLa (Cervical Cancer)Non-cancerous cells (e.g., HaCaT, HL-7702)Reference
Cu(II) complexes of 8-HQ-2-carbaldehyde Schiff bases< 10--Modest selectivity[9]
Zn(II) complexes of 8-HQ-2-carbaldehyde Schiff bases< 10--Modest selectivity[9]
Cobalt(II) complex with 5-nitro-8-hydroxyquinoline-7.00 - 16.70-Selective towards cancer cells[10][11]
5-Cl-7-I-8-HQ (Clioquinol) copper complex--Dose-dependent loss of viability-[12]
Neuroprotective Activity and Enzyme Inhibition

Derivatives of this compound have also been investigated as multifunctional ligands for neurodegenerative diseases, exhibiting properties such as enzyme inhibition and metal chelation.[4]

Experimental Protocol: Enzyme Inhibition Assay

The inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterases (ChE) is determined using specific enzyme activity assays.

  • Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate is prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Activity Measurement: The enzyme activity is measured by monitoring the formation of the product over time, often through spectrophotometric or fluorometric methods.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.

Table 3: Comparative Enzyme Inhibitory Activity (IC50)

Compound/DerivativeTarget EnzymeIC50 ValueReference
Quinolylnitrone (from 8-HQ-2-carbaldehyde)hBChE (human butyrylcholinesterase)1.06 ± 0.31 nM[4]
Quinolylnitrone (from 8-HQ-2-carbaldehyde)hMAO-B (human monoamine oxidase B)4.46 ± 0.18 µM[4]
This compoundhBChE5.26 ± 0.17 µM[4]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis start Start culture Microbial Culture (Bacteria/Fungi) start->culture compound Compound Synthesis & Purification start->compound inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum stock Prepare Stock Solutions compound->stock serial_dilution Serial Dilution in 96-well plate stock->serial_dilution add_inoculum Inoculate Plates serial_dilution->add_inoculum inoculum->add_inoculum incubation Incubation add_inoculum->incubation read_plate Visual Inspection/ Absorbance Reading incubation->read_plate mic Determine MIC read_plate->mic end End mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Anticancer Activity

G compound 8-HQ Derivative Metal Complex cell Cancer Cell compound->cell Enters cell ros Increased ROS Production cell->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Postulated pathway for anticancer activity of 8-HQ derivatives.

References

Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Stoichiometry of 8-Hydroxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its target is paramount. This guide provides a comprehensive comparison of experimental methodologies for confirming the binding stoichiometry of 8-Hydroxyquinoline-2-carbaldehyde (HQC) with various metal ion analytes, a critical parameter in the development of novel therapeutics and analytical reagents.

This compound, a versatile chelating agent, is known to form stable complexes with a range of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). The stoichiometry of these interactions, or the ratio in which HQC binds to the metal ion, dictates the physicochemical and biological properties of the resulting complex. This guide delves into the common experimental techniques used to elucidate this fundamental characteristic, comparing their principles, protocols, and the nature of the data they provide. Furthermore, we present a comparison of HQC with other well-established chelating agents, offering a broader perspective for analyte binding studies.

Performance Comparison: HQC vs. Alternative Chelating Agents

The selection of a chelating agent is often guided by its binding affinity, selectivity, and stoichiometry with the target analyte. Below is a comparative summary of HQC and other commonly used chelators for copper, zinc, and iron ions.

Chelating AgentTarget Analyte(s)Typical Binding Stoichiometry (Metal:Ligand)Key Characteristics
This compound (HQC) Cu²⁺, Zn²⁺, Fe³⁺1:2 (in many derivatives and related compounds)[1][2][3]Forms stable complexes; stoichiometry can be influenced by the specific metal and reaction conditions.
EDTA (Ethylenediaminetetraacetic Acid) Cu²⁺, Zn²⁺, Fe³⁺1:1[4]Strong, non-selective chelator forming stable complexes with a wide range of metal ions.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) Ca²⁺, Zn²⁺1:1[4]High affinity and selectivity for Ca²⁺, also binds Zn²⁺.
Deferoxamine (DFO) Fe³⁺1:1[5]Highly specific and high-affinity hexadentate chelator for iron(III).
Tricine Zn²⁺Not a strong chelator, acts as a buffer.Weak affinity for zinc, requiring millimolar concentrations for sequestration.[4]
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) Zn²⁺1:1Cell-permeable and highly selective chelator for intracellular zinc.[4]

Experimental Protocols for Determining Binding Stoichiometry

Accurate determination of binding stoichiometry relies on robust experimental techniques. The following sections provide detailed protocols for two widely employed methods: the Job's Plot method using UV-Vis spectrophotometry and Isothermal Titration Calorimetry (ITC).

Job's Plot (Method of Continuous Variation)

The Job's plot is a graphical method used to determine the stoichiometry of a binding event by measuring a physical property that is proportional to complex formation, such as UV-Vis absorbance.

Experimental Protocol:

  • Stock Solution Preparation: Prepare equimolar stock solutions of this compound (HQC) and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable buffer.

  • Preparation of Mixed Solutions: Prepare a series of solutions with varying mole fractions of the metal and HQC, while keeping the total molar concentration constant. For example, prepare a series of 10 solutions where the mole fraction of HQC ranges from 0.1 to 0.9. The total volume of each solution should be kept constant.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the formed metal-HQC complex. This wavelength should be determined beforehand by scanning the spectrum of a solution known to contain the complex.

  • Data Analysis: Plot the absorbance values against the mole fraction of HQC. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 for HQC indicates a 1:2 metal-to-ligand ratio.

Job_Plot_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_HQC HQC Stock Solution Mix_Solutions Prepare Solutions with Varying Mole Fractions Stock_HQC->Mix_Solutions Stock_Metal Metal Ion Stock Solution Stock_Metal->Mix_Solutions Measure_Absorbance Measure Absorbance at λmax Mix_Solutions->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry from Maximum Absorbance Plot_Data->Determine_Stoichiometry

Job's Plot Experimental Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding stoichiometry (n), binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: Prepare solutions of HQC and the metal ion in the same buffer to avoid heats of dilution. The concentration of the titrant (in the syringe, typically HQC) should be 10-20 times higher than the concentration of the macromolecule (in the cell, typically the metal ion).

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Fill the sample cell with the metal ion solution and the injection syringe with the HQC solution.

  • Titration: Perform a series of small, sequential injections of the HQC solution into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of HQC to the metal ion. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the stoichiometry (n).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HQC_Solution HQC Solution (Syringe) Titration Perform Sequential Injections HQC_Solution->Titration Metal_Solution Metal Ion Solution (Cell) Metal_Solution->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate_Data Integrate Heat Peaks Measure_Heat->Integrate_Data Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Data->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine n, Kₐ, ΔH, ΔS Fit_Model->Determine_Parameters

Isothermal Titration Calorimetry Workflow

Logical Framework for Stoichiometry Determination

The determination of binding stoichiometry is a critical step in characterizing any metal-ligand interaction. The logical flow of this process involves selecting the appropriate experimental technique based on the system's properties and the desired level of detail.

Stoichiometry_Logic Start Start: Need to Determine Binding Stoichiometry Question1 Is a thermodynamic profile (ΔH, ΔS) also required? Start->Question1 ITC Use Isothermal Titration Calorimetry (ITC) Question1->ITC  Yes Jobs_Plot Use Job's Plot (UV-Vis Spectrophotometry) Question1->Jobs_Plot  No End End: Binding Stoichiometry Confirmed ITC->End Jobs_Plot->End

Decision-making for Stoichiometry Determination

By employing these methodologies and considering the comparative data, researchers can confidently and accurately determine the binding stoichiometry of this compound with target analytes, a crucial step in advancing their scientific and drug development endeavors.

References

advantages and disadvantages of 8-Hydroxyquinoline-2-carbaldehyde versus commercial fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence imaging, the choice of a suitable dye is paramount to achieving sensitive and reliable results. While a plethora of commercial fluorescent dyes dominate the market for routine biological labeling, specialized compounds like 8-Hydroxyquinoline-2-carbaldehyde and its derivatives offer unique advantages in specific applications, particularly as chemosensors. This guide provides a comprehensive comparison of the performance of this compound with established commercial fluorescent dyes, supported by available data and experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.

This compound: A Chemosensor with "Turn-On" Fluorescence

8-Hydroxyquinoline (8-HQ) and its derivatives, including this compound, are a class of compounds renowned for their ability to act as fluorescent chemosensors.[1] The core principle behind their application lies in a phenomenon known as chelation-enhanced fluorescence (CHEF). In their free form, 8-HQ derivatives are typically weakly fluorescent due to processes like excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways.[1][2] However, upon binding to specific metal ions, the molecular structure becomes more rigid, inhibiting these non-radiative processes and leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[1][3]

This property makes this compound and its analogs highly valuable for the detection and imaging of metal ions like Zn²⁺, Mg²⁺, and Al³⁺ in biological and environmental samples.[1][4][5] The selectivity for specific metal ions can be tuned by modifying the core 8-HQ structure.[5]

Commercial Fluorescent Dyes: The Workhorses of Cellular Imaging

In contrast, commercial fluorescent dyes are primarily designed for covalent labeling of biomolecules such as antibodies, nucleic acids, and proteins for a wide range of applications in fluorescence microscopy, flow cytometry, and immunoassays. These dyes are engineered for brightness, photostability, and a range of excitation and emission wavelengths.

Key Classes of Commercial Fluorescent Dyes:

  • Fluorescein isothiocyanate (FITC): One of the most traditional green fluorescent dyes, widely used for antibody conjugation.[6]

  • Cyanine Dyes (e.g., Cy3, Cy5): A versatile family of dyes with sharp emission peaks and good photostability, spanning the visible to near-infrared spectrum.[7]

  • Rhodamine Dyes (e.g., Rhodamine B): Bright and photostable red-orange fluorescent dyes.

  • Alexa Fluor Dyes: A modern series of sulfonated dyes known for their exceptional brightness, photostability, and pH insensitivity.[8]

  • Quantum Dots (QDs): Semiconductor nanocrystals with unique optical properties, including broad excitation spectra, narrow emission spectra, and high resistance to photobleaching.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of this compound (in its metal-complexed form) and major classes of commercial fluorescent dyes. It is crucial to note that the data for this compound is highly dependent on the specific metal ion it is complexed with and the solvent environment.

FeatureThis compound (as metal complex)Fluorescein isothiocyanate (FITC)Cyanine Dyes (e.g., Cy3, Cy5)Rhodamine BAlexa Fluor Dyes (e.g., Alexa Fluor 488)Quantum Dots (e.g., CdSe/ZnS)
Primary Application Metal ion sensingBiomolecule labelingBiomolecule labeling, FRETBiomolecule labelingBiomolecule labelingMultiplexed imaging, long-term tracking
Excitation Max (nm) Varies with metal complex (e.g., ~420 nm for Zn²⁺ complex)[9]~495Varies (e.g., Cy3: ~550, Cy5: ~650)[7]~553Varies (e.g., AF488: ~495)Broad
Emission Max (nm) Varies with metal complex (e.g., ~596 nm for Zn²⁺ complex)[9]~519Varies (e.g., Cy3: ~570, Cy5: ~670)[7]~627Varies (e.g., AF488: ~519)Tunable with size
Quantum Yield Moderate to high upon chelation (solvent dependent)[2]~0.92 (bound to DNA)High[7]~0.31 (in ethanol)HighVery high
Photostability Generally good in complexed formLow (prone to photobleaching)[8]Good to excellent[7]GoodExcellent[8]Excellent
Brightness High upon chelationModerateHighHighVery highVery high
pH Sensitivity Can be sensitiveSensitiveGenerally lowLowLowLow
Toxicity Potential for cellular toxicityLowGenerally lowPotential for toxicityLowPotential toxicity (heavy metal core)

Advantages and Disadvantages

This compound

Advantages:

  • "Turn-on" fluorescence: Ideal for detecting specific analytes with low background signal.

  • High sensitivity and selectivity: Can be designed to be highly specific for certain metal ions.[5]

  • Ratiometric sensing potential: Some derivatives allow for ratiometric measurements, which are more robust than intensity-based measurements.[5]

Disadvantages:

  • Limited general-purpose use: Not ideal for general protein or cell structure labeling.

  • Fluorescence is dependent on the presence of a specific analyte.

  • Potential for toxicity: Like other quinoline derivatives, it can exhibit cellular toxicity.

  • Solubility: May have limited solubility in aqueous solutions.

Commercial Fluorescent Dyes

Advantages:

  • Versatility: Wide range of colors and reactive groups for labeling various biomolecules.

  • High Brightness and Photostability: Modern dyes like the Alexa Fluor series offer exceptional performance for demanding imaging applications.[8]

  • Well-established protocols: Extensive literature and commercial kits are available.

  • Multiplexing capabilities: A wide array of spectrally distinct dyes allows for multicolor imaging.

Disadvantages:

  • "Always on" fluorescence: Can lead to background signal if not properly washed.

  • Photobleaching: A significant issue with older dyes like FITC.[8]

  • pH sensitivity: The fluorescence of some dyes is dependent on the pH of the environment.

  • Quantum dots have potential toxicity concerns due to their heavy metal composition.

Experimental Protocols

Protocol 1: General Procedure for Staining Cultured Cells with a Fluorescent Dye

This protocol provides a general guideline for staining fixed and permeabilized cells. Specific details may vary depending on the dye and the target.

  • Cell Culture: Plate cells on sterile glass coverslips or in imaging-compatible plates and culture to the desired confluency.

  • Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking (for antibody staining): Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody (or Dye) Incubation: Incubate with the fluorescently labeled secondary antibody or a direct fluorescent dye diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Protocol 2: Measurement of Chelation-Enhanced Fluorescence of this compound with a Metal Ion

This protocol describes a general method to observe the "turn-on" fluorescence of an 8-HQ derivative.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol. Prepare a stock solution of the metal salt of interest (e.g., 10 mM ZnCl₂) in deionized water or buffer.

  • Sample Preparation: In a quartz cuvette, dilute the this compound stock solution to a final concentration of 10 µM in a suitable buffer (e.g., HEPES or Tris buffer at physiological pH).

  • Baseline Fluorescence Measurement: Record the fluorescence emission spectrum of the this compound solution using a spectrofluorometer. Excite at a wavelength determined from the absorbance spectrum (e.g., 350-420 nm).

  • Titration with Metal Ion: Add small aliquots of the metal salt stock solution to the cuvette, mixing thoroughly after each addition.

  • Fluorescence Measurement after Metal Ion Addition: After each addition of the metal salt, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the enhancement factor and binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of 8-hydroxyquinoline fluorescence and a typical workflow for fluorescent cell staining.

ChelationEnhancedFluorescence cluster_free Free 8-HQ Derivative cluster_complex Metal-Complexed 8-HQ Free_HQ This compound Excitation_Free Excitation (Light Absorption) Free_HQ->Excitation_Free Complex 8-HQ + Metal Ion → Complex Free_HQ->Complex + Metal Ion ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Excitation_Free->ESIPT Weak_Fluorescence Weak Fluorescence Excitation_Free->Weak_Fluorescence NonRadiative_Decay Non-Radiative Decay (Heat) ESIPT->NonRadiative_Decay Excitation_Complex Excitation (Light Absorption) Complex->Excitation_Complex Rigid_Structure Rigidified Structure (ESIPT Blocked) Excitation_Complex->Rigid_Structure Strong_Fluorescence Strong Fluorescence Rigid_Structure->Strong_Fluorescence FluorescentStainingWorkflow Start Start: Cultured Cells Fixation Cell Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash Washing Steps Primary_Ab->Wash Secondary_Ab_Dye Fluorescent Secondary Antibody or Dye Incubation Wash_2 Wash_2 Secondary_Ab_Dye->Wash_2 Washing Steps Wash->Secondary_Ab_Dye Mount Mounting Imaging Fluorescence Microscopy Mount->Imaging Wash_2->Mount

References

comparative analysis of the sensing mechanisms of 8-Hydroxyquinoline-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sensing mechanisms of various analogs of 8-Hydroxyquinoline-2-carbaldehyde, a versatile scaffold for the development of chemosensors. By modifying the core structure, particularly through the formation of Schiff bases, researchers have developed a range of fluorescent and colorimetric probes with tailored selectivity and sensitivity for various analytes, most notably metal ions. This document summarizes their performance, outlines key experimental protocols, and visualizes the underlying signaling pathways to aid in the rational design of new and improved chemosensors.

Performance Comparison of this compound Analogs

The sensing performance of this compound analogs is critically dependent on the specific functional groups introduced, which modulate their electronic properties and binding affinities for target analytes. Schiff base derivatives are a prominent class of these analogs, offering a straightforward method to tune the sensor's characteristics. Below is a comparative summary of the performance of selected analogs.

AnalogTarget AnalyteDetection LimitSolvent SystemKey Sensing MechanismReference
HL (2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol)Zn²⁺-THF/H₂O (3:7, v/v)ESIPT Inhibition & AIE[1]
L (unsymmetrical Schiff base)Zn²⁺9.53 x 10⁻⁸ MEthanolCHEF[2]
HQCT (8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone)H₂O0.0220 wt%DMSOESIPT Inhibition[3]
HQPH (8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine)H₂O0.0274 wt%DMSOESIPT Inhibition[3]
8HQ-SA (5-chloro-7-(((-2-hydroxybenzylidene)hydrazineylidene)methyl)quinolin-8-ol)Zn²⁺-EtOH/H₂O (9:1, v/v)CHEF[4]

Signaling Pathways and Sensing Mechanisms

The detection of analytes by this compound analogs predominantly relies on three key photophysical processes: Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).

Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the binding of a metal ion to the sensor molecule restricts the photoinduced electron transfer (PET) process, which is a non-radiative decay pathway. This inhibition of PET leads to a significant enhancement in the fluorescence quantum yield, resulting in a "turn-on" fluorescent response.

CHEF_Mechanism cluster_gs Ground State cluster_es Excited State Free_Sensor Free Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Free_Sensor->Complex Excited_Sensor Excited Sensor Free_Sensor->Excited_Sensor Analyte Metal Ion Analyte->Free_Sensor Binding Excited_Sensor->Complex Fluorescence (Radiative) PET PET (Non-radiative) Excited_Sensor->PET Quenching PET->Free_Sensor

Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Excited-State Intramolecular Proton Transfer (ESIPT)

Molecules capable of ESIPT exist in an enol form in the ground state. Upon excitation, a proton is transferred from a donor to an acceptor group within the same molecule, leading to a keto tautomer that is responsible for the observed fluorescence. The presence of an analyte can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to a change in the fluorescence signal. For instance, water molecules can form hydrogen bonds with the sensor, inhibiting the ESIPT process and causing fluorescence quenching.[3]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_GS Enol Form (S0) Enol_ES Excited Enol Form (S1) Enol_GS->Enol_ES Inhibited ESIPT Inhibited Keto_ES Excited Keto Tautomer Enol_ES->Keto_ES ESIPT Enol_ES->Inhibited Quenching Keto_ES->Enol_GS Fluorescence Analyte Analyte (e.g., H₂O) Analyte->Enol_GS Interaction AIE_Mechanism cluster_solution Solution State cluster_aggregated Aggregated State Monomer Monomer in Solution (Low Fluorescence) Monomer->Monomer Aggregate Aggregate (High Fluorescence) Monomer->Aggregate Analyte Analyte Analyte->Monomer Induces Aggregation Aggregate->Aggregate Synthesis_Workflow start Start reactants This compound + Primary Amine start->reactants dissolve Dissolve in Solvent (e.g., Toluene, Ethanol) reactants->dissolve reflux Heat under Reflux dissolve->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Evaporation) cool->isolate purify Purify (Crystallization/Chromatography) isolate->purify characterize Characterize (NMR, MS, IR) purify->characterize end End characterize->end Sensing_Workflow start Start prep_sensor Prepare Sensor Stock Solution (e.g., 1 mM in DMSO/Ethanol) start->prep_sensor prep_analyte Prepare Analyte Stock Solutions (e.g., 10 mM in H₂O/Buffer) start->prep_analyte prepare_samples Prepare Test Solutions in Cuvettes (Sensor + Buffer + Analyte) prep_sensor->prepare_samples prep_analyte->prepare_samples measure Record Fluorescence Spectra (Fluorometer) prepare_samples->measure analyze Analyze Data (Intensity vs. Concentration) measure->analyze calculate Calculate Detection Limit and Binding Constant analyze->calculate end End calculate->end

References

Independent Verification of the Antimicrobial Activity of 8-Hydroxyquinoline-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 8-Hydroxyquinoline-2-carbaldehyde and its derivatives against common alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as an antimicrobial agent.

Executive Summary

8-Hydroxyquinoline and its derivatives have demonstrated notable antimicrobial activity against a range of pathogens. Their primary mechanism of action is believed to be the chelation of metal ions essential for microbial enzyme function, thereby disrupting cellular processes.[1] This guide compares the reported in vitro activity of 8-hydroxyquinoline derivatives with two widely used antimicrobial agents: the antibacterial ciprofloxacin and the antifungal fluconazole. While direct and extensive minimum inhibitory concentration (MIC) data for this compound is limited in the reviewed literature, data for structurally similar derivatives provide valuable insights into its potential efficacy.

Comparative Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for 8-hydroxyquinoline derivatives, ciprofloxacin, and fluconazole against key bacterial and fungal species. It is important to note that the data for 8-hydroxyquinoline derivatives may not be directly representative of this compound itself, but offers the closest available comparison.

Data Presentation: Antibacterial Activity

Compound/DrugEscherichia coli (ATCC 35218) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
8-Hydroxyquinoline DerivativesNot Active[2]1.1 - 32[3][4][5]Not Active[2]
Ciprofloxacin0.01 - 0.50.25 - 0.50.1 - 0.5

Data Presentation: Antifungal Activity

Compound/DrugCandida albicans MIC (µg/mL)
8-Hydroxyquinoline Derivatives0.5 - 16.0[6][7]
Fluconazole0.25 - 2.0[6]

Mechanism of Action: A Comparative Overview

The antimicrobial mechanisms of this compound, ciprofloxacin, and fluconazole are distinct, targeting different essential cellular processes.

This compound: The antimicrobial activity of 8-hydroxyquinoline and its derivatives is primarily attributed to their ability to chelate metal ions, such as iron and copper.[1] These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular functions. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt these enzymatic processes, leading to the inhibition of microbial growth and, in some cases, cell death.

Ciprofloxacin: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents bacterial cell division and leads to bacterial cell death.

Fluconazole: Fluconazole is a triazole antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
  • Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Incubate the broth culture at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the antimicrobial agent in a suitable solvent.
  • Perform serial two-fold dilutions of the antimicrobial agent in the appropriate broth in a 96-well microtiter plate to obtain the desired concentration range.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
  • Incubate the plates at the appropriate temperature and duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Obtain fresh microbial culture start->culture inoculum Prepare standardized inoculum (0.5 McFarland) culture->inoculum plate Inoculate microtiter plate inoculum->plate dilutions Prepare serial dilutions of This compound dilutions->plate incubate Incubate at appropriate temperature and duration plate->incubate read Read plates for visible growth incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Mechanism of Action

MoA_Comparison cluster_8HQ This compound cluster_Cipro Ciprofloxacin cluster_Flucon Fluconazole HQ This compound metal Essential Metal Ions (e.g., Fe, Cu) HQ->metal Chelates enzyme Microbial Enzymes HQ->enzyme Inhibits process Cellular Processes enzyme->process Cipro Ciprofloxacin gyrase DNA Gyrase / Topoisomerase IV Cipro->gyrase Inhibits dna DNA Replication gyrase->dna division Cell Division dna->division Flucon Fluconazole demethylase 14α-demethylase Flucon->demethylase Inhibits ergosterol Ergosterol Synthesis demethylase->ergosterol membrane Fungal Cell Membrane ergosterol->membrane

Caption: Comparative signaling pathways of antimicrobial action.

References

A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors: Benchmarking Sensitivity and Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of various analytes is paramount. 8-Hydroxyquinoline-2-carbaldehyde has emerged as a versatile platform for the development of sensitive and selective chemosensors. This guide provides a comparative analysis of the performance of various sensors derived from this compound, with a focus on their sensitivity and detection limits, supported by experimental data and detailed protocols.

Performance Comparison of this compound-Based Sensors

The following table summarizes the performance characteristics of several recently developed sensors derived from this compound. These sensors, primarily Schiff bases, leverage fluorescence or colorimetric changes to detect a range of analytes, including metal ions and water.

Sensor Name/DescriptionAnalyteDetection MethodLimit of Detection (LoD)Solvent/Medium
8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT)[1]WaterFluorescence0.0220 wt%DMSO
8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH)[1]WaterFluorescence0.0274 wt%DMSO
Schiff base of 8-hydroxyquinoline and isatin derivative[2][3]Al³⁺Fluorescence7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)
Schiff base of 8-hydroxyquinoline and isatin derivative[2][3]Fe²⁺Colorimetric4.24 x 10⁻⁷ MEtOH/THF (99:1, v/v)
Schiff base of 8-hydroxyquinoline and isatin derivative[2][3]Fe³⁺Colorimetric5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)
5-chloromethyl-8-hydroxyquinoline (5Cl8HQ)[4]Fe²⁺Colorimetric0.04 ± 0.10 ppmAqueous solution

Signaling Pathways and Experimental Workflows

The detection mechanism of many this compound-based fluorescent sensors relies on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of the target analyte, the molecule undergoes ESIPT, leading to a low fluorescence state. Upon binding with the analyte, this proton transfer is inhibited, resulting in a significant enhancement of fluorescence, often referred to as a "turn-on" response.

G General Signaling Pathway of ESIPT-Based Sensors cluster_0 Sensor 'Off' State cluster_1 Sensor 'On' State Sensor Sensor (Low Fluorescence) ESIPT ESIPT Enabled Sensor->ESIPT Excitation Sensor_Analyte Sensor-Analyte Complex (High Fluorescence) Sensor->Sensor_Analyte Binding ESIPT_Inhibited ESIPT Inhibited Sensor_Analyte->ESIPT_Inhibited Excitation Analyte Analyte Analyte->Sensor_Analyte

Signaling pathway of an ESIPT-based sensor.

A typical workflow for determining the sensitivity and detection limit of these sensors involves a series of well-defined steps, from the synthesis of the sensor to the final data analysis.

G Experimental Workflow for LoD Determination Start Start Synthesis Sensor Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Prepare Sensor Stock Solution Characterization->Stock_Solution Titration Fluorescence/Colorimetric Titration with Analyte Stock_Solution->Titration Data_Collection Measure Signal Intensity vs. Analyte Concentration Titration->Data_Collection Calibration_Curve Plot Calibration Curve Data_Collection->Calibration_Curve LoD_Calculation Calculate LoD (e.g., 3σ/slope) Calibration_Curve->LoD_Calculation End End LoD_Calculation->End

Workflow for Limit of Detection determination.

Experimental Protocols

Synthesis of this compound Schiff Base Sensors

The synthesis of Schiff base sensors from this compound is typically achieved through a straightforward condensation reaction. The general procedure is as follows:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired amine-containing compound in a suitable solvent, such as ethanol or methanol.

  • Reaction: The resulting mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid product is then purified, typically by recrystallization from an appropriate solvent, to yield the final Schiff base sensor.

For instance, the synthesis of Schiff bases L1–L3 involved the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing morpholine or piperidine moieties. The resulting precipitate was dissolved in dichloromethane, filtered, and recrystallized with diethyl ether or n-hexane[5].

Determination of the Limit of Detection (LoD)

The limit of detection (LoD) is a critical parameter for evaluating the sensitivity of a sensor. A common method for determining the LoD for fluorescent and colorimetric sensors is the 3σ/k method, derived from the calibration curve at low analyte concentrations.

  • Blank Measurement: Prepare a solution of the sensor in the chosen solvent system without any analyte. Measure the fluorescence intensity or absorbance of this blank solution multiple times (e.g., 10-20 times) to determine the standard deviation of the blank (σ).

  • Calibration Curve: Prepare a series of solutions with varying, low concentrations of the analyte and a constant concentration of the sensor. Measure the fluorescence intensity or absorbance for each concentration.

  • Plotting: Plot the signal intensity (fluorescence or absorbance) as a function of the analyte concentration.

  • Slope Calculation: Determine the slope (k) of the linear portion of the calibration curve in the low concentration range.

  • LoD Calculation: The limit of detection is then calculated using the formula: LoD = 3σ / k .

This method provides a statistically robust measure of the lowest concentration of the analyte that can be reliably distinguished from the blank.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.